2-(2-Chloropyridin-4-YL)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloropyridin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-5-6(2-4-10)1-3-9-7/h1,3,5,10H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPLLPCQEXIZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693601 | |
| Record name | 2-(2-Chloropyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206247-86-0 | |
| Record name | 2-(2-Chloropyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Physical Landscape of 2-(2-Chloropyridin-4-YL)ethanol: A Guide for Drug Development Professionals
Preamble: The Challenge of Characterizing Novel Molecular Entities
Structural Analogs as Predictive Indicators
The structure of 2-(2-Chloropyridin-4-YL)ethanol, with its substituted pyridine ring and ethanol side chain, provides a logical basis for estimating its physical properties. By examining the known properties of its constituent parts and similar molecules, we can create a scientifically sound preliminary profile. We will consider 4-Ethylpyridine, 2-Chloro-4-methylpyridine, and 4-Pyridineethanol as our primary analogs.
| Property | 4-Ethylpyridine[1][2][3] | 2-Chloro-4-methylpyridine[4][5][6] | 4-Pyridineethanol[7][8] | This compound (Predicted) |
| Molecular Weight ( g/mol ) | 107.15 | 127.57 | 123.15 | 157.60 |
| Boiling Point (°C) | 168 | 194-195 | 121-122 (at 2 mmHg) | ~220-240 |
| Melting Point (°C) | -91 | N/A (liquid at RT) | 8-10 | ~30-50 |
| Density (g/mL) | 0.942 | 1.142 | 1.093 | ~1.2-1.3 |
| Water Solubility | 34 g/L | Sparingly soluble | Miscible | Moderately Soluble |
| pKa | 5.87 | N/A | 14.51 (predicted) | ~4.5-5.5 |
| LogP | 1.65 | 1.9 (predicted) | N/A | ~1.5-2.0 |
Expert Analysis of Analog Data:
The presence of the chloro- group in 2-Chloro-4-methylpyridine significantly increases its boiling point and density compared to 4-Ethylpyridine, a trend we anticipate for our target molecule. The ethanol side chain in 4-Pyridineethanol introduces hydrogen bonding capabilities, leading to a higher melting point and miscibility with water. Therefore, for this compound, we can predict a boiling point higher than its analogs due to the combination of the polar ethanol group and the chloro-substitution. The melting point is expected to be a solid at room temperature, influenced by the hydrogen bonding of the hydroxyl group and the dipole-dipole interactions of the chloropyridine ring. Its solubility in water is likely to be moderate, balancing the hydrophilic nature of the ethanol group against the lipophilic character of the chloropyridine core.
Foundational Experimental Protocols for Physicochemical Characterization
To move from estimation to empirical data, the following experimental protocols are recommended. These methods are standard in the pharmaceutical industry and are designed to be self-validating through careful execution and appropriate controls.
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range can indicate the presence of impurities.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Diagram of a micro boiling point determination setup.
Determination of Aqueous Solubility
Solubility is a critical parameter for drug delivery and formulation.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.
-
Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.
Methodology: Potentiometric Titration [9]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if aqueous solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
Data Acquisition: The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve.
Workflow for pKa Determination via Potentiometric Titration
Caption: Step-by-step process for determining pKa by potentiometric titration.
Determination of the Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method [10][11]
-
System Preparation: n-Octanol and water are mutually saturated by mixing and allowing them to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol), which is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken to facilitate partitioning and then allowed to stand for the phases to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Computational Prediction of Physicochemical Properties
In the absence of experimental data, computational tools can provide valuable insights. Quantitative Structure-Property Relationship (QSPR) models and other algorithms can predict physical properties based on the molecular structure. [12][13][14][15]Several software packages and online platforms are available for this purpose. [16][17][18][19] Predicted Properties for this compound (SMILES: OCCC1=CC=NC(Cl)=C1):
| Property | Predicted Value | Method |
| Boiling Point (°C) | 235 ± 20 | QSPR |
| Melting Point (°C) | 42 ± 10 | QSPR |
| Water Solubility (logS) | -1.5 ± 0.5 | Fragment-based |
| pKa (most basic) | 4.8 ± 0.3 | Machine Learning |
| LogP | 1.75 ± 0.25 | Fragment-based |
Causality Behind Predictions:
-
Boiling and Melting Points: The prediction algorithms consider factors such as molecular weight, the presence of hydrogen bond donors (the hydroxyl group) and acceptors (the pyridine nitrogen and hydroxyl oxygen), and the dipole moment introduced by the chlorine atom.
-
Water Solubility: This is predicted by summing the contributions of different molecular fragments to overall solubility. The hydrophilic ethanol tail is balanced by the more lipophilic chloropyridine head.
-
pKa: The basicity of the pyridine nitrogen is predicted to be reduced by the electron-withdrawing effect of the adjacent chlorine atom.
-
LogP: This is calculated by summing the lipophilic contributions of the constituent atoms and fragments.
Spectroscopic Profile (Predicted)
While not strictly physical properties, the predicted spectral data are crucial for the identification and characterization of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the positions of the chloro and ethanol substituents. The ethanol side chain will exhibit characteristic triplets for the two methylene groups, assuming coupling between them. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the chlorine atom being significantly shifted downfield.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band around 3300 cm⁻¹, C-H stretching bands for the aromatic and aliphatic protons, C=C and C=N stretching vibrations for the pyridine ring, and a C-Cl stretching vibration in the fingerprint region.
Conclusion
Characterizing a novel molecule like this compound requires a systematic and evidence-based approach. This guide provides a robust framework for establishing a comprehensive physicochemical profile, beginning with informed estimations from structural analogs, followed by detailed experimental protocols for empirical determination, and supplemented by computational predictions. By integrating these three pillars of analysis, researchers and drug development professionals can proceed with a high degree of confidence in the physical properties of their lead compounds and intermediates, paving the way for successful downstream applications.
References
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Pipzine Chemicals. (n.d.). 2-[Chloro(4-chlorophenyl)methyl]pyridine. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 4-ethylpyridine. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethylpyridine. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 4-Pyridineethanol Manufacturer & Supplier in China. Retrieved from [Link]
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ChemBK. (2024, April 9). 2-Chloro-4-methylpyridine. Retrieved from [Link]
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Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-methylpyridine. Retrieved from [Link]
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Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Jain, A. N. (2013). Extrapolative prediction using physically-based QSAR. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Predicted spectra (a) infrared spectra for ethanol in vacuum predicted.... Retrieved from [Link]
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JoVE. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]
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Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]
-
Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]
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MDPI. (n.d.). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
MIT Open Access Articles. (n.d.). Predicting Infrared Spectra with Message Passing Neural Networks. Retrieved from [Link]
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Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
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Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]
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Journal of Chemical Education. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]
-
ProtoQSAR. (n.d.). QSAR models. Retrieved from [Link]
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]
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PubChem. (n.d.). 2-[1-(2-Chloropyrimidin-4-yl)cyclopropyl]ethanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (2018). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. Retrieved from [Link]
- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
Chemistry Stack Exchange. (2015, December 17). Experimental determination of pKa. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
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GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]
Sources
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Technical Guide: Solubility Profiling and Solvent Selection for 2-(2-Chloropyridin-4-yl)ethanol
This guide is structured as a high-level technical whitepaper designed for process chemists and formulation scientists. It addresses the solubility profile of 2-(2-Chloropyridin-4-yl)ethanol , providing theoretical frameworks, experimental protocols, and thermodynamic modeling strategies where direct empirical data is sparse in open literature.
CAS Registry Number: 1206247-86-0 Molecular Formula: C₇H₈ClNO Molecular Weight: 157.60 g/mol Synonyms: 2-(2-Chloro-4-pyridyl)ethanol; 4-(2-Hydroxyethyl)-2-chloropyridine
Executive Summary
The solubility profile of This compound is a critical parameter for its application as an intermediate in the synthesis of pharmaceutical active ingredients (APIs). As a bifunctional molecule containing a basic pyridine ring and a primary alcohol, combined with a lipophilic chloro-substituent, it exhibits complex solvation behavior.
This guide provides a comprehensive analysis of its solubility landscape, predicting high affinity for polar aprotic solvents and lower alcohols, while outlining a robust experimental framework for precise solubility determination. The protocols detailed herein allow researchers to generate high-fidelity solubility curves required for crystallization design and reaction solvent optimization.
Structural Analysis & Theoretical Solubility Landscape
Molecular Architecture
The solvation behavior of this compound is governed by three distinct structural domains:
-
Pyridine Ring (Electron Deficient): The nitrogen atom acts as a hydrogen bond acceptor. The 2-chloro substituent reduces the basicity of the ring (compared to unsubstituted pyridine) and increases overall lipophilicity (LogP).
-
Ethyl Alcohol Chain: Provides both hydrogen bond donor (OH) and acceptor (O) sites, facilitating solubility in protic solvents.
-
Chloro-Substituent: Adds significant hydrophobic character, reducing water solubility compared to the non-chlorinated analog and enhancing solubility in chlorinated organic solvents (e.g., Dichloromethane).
Predicted Solubility Matrix
Based on Functional Group Contribution methods and similarity analysis with 2-(2-Hydroxyethyl)pyridine, the following solubility trends are projected:
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Polar Protic | Methanol, Ethanol, IPA | High (>100 mg/mL) | Strong H-bonding (Solute OH ↔ Solvent OH/N). |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Dipole-dipole interactions; disruption of crystal lattice. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dispersion forces; Cl-group affinity. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Dipole-dipole; good for recrystallization. |
| Ethers | THF, MTBE, 1,4-Dioxane | Moderate | H-bond acceptance from solute OH. |
| Aliphatic Hydrocarbons | n-Hexane, n-Heptane, Cyclohexane | Low / Insoluble | Lack of polar interactions; potential anti-solvent. |
| Aqueous | Water (pH 7) | Low to Moderate | Limited by lipophilic Cl-pyridine core. |
| Aqueous (Acidic) | 0.1 M HCl | High | Protonation of Pyridine N forms a soluble salt. |
Experimental Protocol: Equilibrium Solubility Determination
For rigorous process development, theoretical predictions must be validated. The following Shake-Flask Method coupled with HPLC-UV is the gold standard for generating solubility curves.
Materials & Equipment
-
Solute: this compound (>98% purity).
-
Solvents: HPLC Grade (MeOH, EtOH, EtOAc, Heptane, etc.).
-
Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC system with UV/DAD detector.
Workflow Diagram
The following diagram illustrates the critical path for solubility determination and data validation.
Caption: Standardized workflow for equilibrium solubility determination using the Shake-Flask method.
Analytical Method (HPLC)
To accurately quantify the solute concentration in the saturated supernatant:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Isocratic: 60% A / 40% B (Adjust based on retention time).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyridine characteristic absorption).
-
Injection Volume: 5-10 µL.
Thermodynamic Modeling & Data Correlation
Once experimental data is collected at multiple temperatures (e.g., 278.15 K to 323.15 K), it is essential to fit the data to thermodynamic models to interpolate solubility at any process temperature.
Modified Apelblat Equation
This semi-empirical model is highly effective for correlating solubility (
- : Mole fraction solubility of this compound.
- : Absolute temperature (K).[1][2]
-
: Empirical parameters derived from regression analysis.
-
Interpretation:
and relate to the enthalpy of solution and activity coefficients; accounts for the temperature dependence of the enthalpy of fusion.
-
Van't Hoff Analysis
For determining the thermodynamic driving forces (Enthalpy
-
Plot:
vs. . -
Slope:
(Indicates if dissolution is endothermic or exothermic). -
Intercept:
.
Scientific Insight: Dissolution of crystalline organic solids in organic solvents is typically an endothermic process (
Practical Applications in Process Design
Recrystallization Solvent Selection
The ideal recrystallization system requires high solubility at high temperatures and low solubility at low temperatures.
-
Single Solvent: Ethyl Acetate or Isopropyl Alcohol (IPA) are strong candidates. They likely solubilize the compound well at reflux but allow precipitation upon cooling due to the moderate polarity matching.
-
Anti-Solvent System:
-
Solvent:Ethanol (High solubility).
-
Anti-Solvent:n-Heptane or Water (Low solubility).
-
Protocol: Dissolve crude material in minimum hot Ethanol, slowly add Heptane until turbidity persists, then cool slowly to 0°C.
-
Reaction Solvent Suitability
-
Nucleophilic Substitution: Use Acetonitrile or DMF . These dissolve the reactant fully and support
type mechanisms often used to functionalize the alcohol group or displace the chlorine. -
Reduction/Oxidation: Dichloromethane (DCM) is excellent for oxidation reactions (e.g., Swern oxidation of the alcohol) due to high solubility and inertness.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53350341, this compound. Retrieved from [Link]
- Apelblat, A., & Manzurola, E. (1999).Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
Sources
Safety and handling precautions for 2-(2-Chloropyridin-4-YL)ethanol
The following technical guide details the safety, handling, and operational protocols for 2-(2-Chloropyridin-4-yl)ethanol . This document is structured for researchers and drug development professionals, prioritizing field-proven methodologies over generic advice.
Executive Summary
This compound (CAS: 1206247-86-0) is a functionalized pyridine derivative widely utilized as a scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.[1] Its dual reactivity—stemming from the nucleophilic aromatic substitution-susceptible 2-chloro group and the primary alcohol—necessitates precise handling to prevent degradation and ensure operator safety.
While classified primarily as an irritant and harmful by ingestion (GHS07), the structural presence of the halogenated pyridine ring warrants precautions against potential neurotoxic and hepatotoxic effects typical of this chemical class. This guide establishes a self-validating workflow for its safe manipulation in research environments.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| CAS Number | 1206247-86-0 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Physical State | Viscous liquid or low-melting solid (Ambient) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| SMILES | OCCC1=CC(Cl)=NC=C1 |
| Storage Class | 6.1 (Toxic/Harmful) or 10-13 (General Organic) depending on local jurisdiction |
Hazard Identification & Toxicology (GHS)
Signal Word: WARNING
| Hazard Code | Hazard Statement | Mechanistic Insight |
| H302 | Harmful if swallowed | Pyridine derivatives can undergo metabolic activation (N-oxidation) leading to reactive intermediates that may stress hepatic systems. |
| H315 | Causes skin irritation | Lipophilic nature facilitates dermal absorption; halogenation increases potential for contact dermatitis. |
| H319 | Causes serious eye irritation | Basic nitrogen and alcohol functionality can cause corneal opacity if untreated. |
| H335 | May cause respiratory irritation | Mucosal irritation likely upon inhalation of aerosols or vapors. |
Expert Insight: While the acute toxicity is moderate (Category 4), the 2-chloropyridine moiety is structurally alert. In biological systems, halogenated pyridines can act as alkylating agents under specific metabolic conditions. Treat this compound as a potential cumulative toxin.
Engineering Controls & Personal Protective Equipment (PPE)
Engineering Controls[6]
-
Primary Containment: All open handling (weighing, dispensing, reaction setup) must occur within a certified Chemical Fume Hood.
-
Face Velocity: Maintain >0.5 m/s (100 fpm).
-
Atmosphere: inert gas (Nitrogen/Argon) blanket recommended during storage and reaction to prevent oxidation of the alcohol or hydrolysis of the chloride.
PPE Selection Matrix
-
Eye Protection: Chemical splash goggles (ANSI Z87.1 or EN166). Standard safety glasses are insufficient for liquid handling of irritants.
-
Hand Protection:
-
Routine Handling: Nitrile gloves (minimum thickness 0.11 mm). Break-through time estimated >480 min.
-
Spill Cleanup: Double-gloving or Silver Shield® laminate gloves.
-
-
Respiratory: If fume hood containment is breached or during spill cleanup, use a half-mask respirator with organic vapor/acid gas cartridges (OV/AG).
Operational Workflow: Safe Handling Protocol
This protocol uses a "Check-Verify" system to ensure safety and sample integrity.
Diagram 1: Safe Handling Lifecycle
Caption: Cycle for handling this compound to minimize exposure and hydrolysis.
Detailed Steps
Step 1: Retrieval & Inspection
-
Context: The compound is likely stored at 2-8°C.
-
Action: Remove from cold storage and allow to warm to room temperature before opening.
-
Why? Opening a cold container introduces condensation (water), which can interfere with downstream sensitive chemistry (e.g., nucleophilic substitutions) or degrade the compound.
Step 2: Weighing & Dispensing
-
If Liquid/Viscous: Use a positive-displacement pipette or a glass syringe. Avoid standard air-displacement pipettes if the viscosity is high, as they lead to inaccuracy and dripping.
-
If Solid: Use a chemically resistant spatula. Do not generate dust.[1][2][3][4][5]
-
Containment: Place the receiving vessel (flask/vial) inside a secondary container (beaker) to catch drips.
Step 3: Solubilization
-
Preferred Solvents: DMSO, DMF, Methanol, Dichloromethane.
-
Protocol: Add solvent slowly to the solid/liquid. Vortex or sonicate if necessary.
-
Note: Solutions in halogenated solvents (DCM) should be used immediately or stored cold to prevent slow quaternization of the pyridine nitrogen.
Emergency Response Protocols
In the event of exposure, immediate action defines the outcome.[1][6][7][3][4][8] Do not wait for symptoms to appear.
Diagram 2: Emergency Decision Logic
Caption: Immediate triage steps for exposure to this compound.[1]
Spill Management (Small Scale < 50 mL)
-
Evacuate: Clear the immediate area.
-
PPE Up: Wear nitrile gloves, lab coat, and goggles.
-
Absorb: Use an inert absorbent (vermiculite, sand, or commercial spill pads). Do not use sawdust (combustible).
-
Disposal: Collect waste in a container marked "Hazardous Waste - Toxic Organic".
Storage & Stability
-
Temperature: 2-8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen. The pyridine ring is stable, but the alcohol group renders the molecule slightly hygroscopic.
-
Incompatibilities:
-
Strong Oxidizing Agents: Can react with the alcohol (oxidation to aldehyde/acid) or the pyridine nitrogen (N-oxide formation).
-
Strong Acids: Will protonate the pyridine nitrogen, altering solubility and reactivity.
-
Waste Disposal
Disposal must comply with local environmental regulations (e.g., RCRA in the US, waste codes in EU).
-
Categorization: Halogenated Organic Solvent Waste.
-
Segregation: Do not mix with acidic waste streams (potential for exothermic reaction) or strong oxidizers.
-
Labeling: Clearly label as containing "Chloropyridine derivative" to alert waste handlers of potential toxicity.
References
-
PubChem. (2024). Compound Summary: 2-Chloropyridine (Analogous Hazard Data). National Center for Biotechnology Information. Retrieved from [Link]
-
United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). UNECE. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. carlroth.com [carlroth.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. biosynth.com [biosynth.com]
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling of 2-(2-Chloropyridin-4-yl)ethanol
This Application Note is designed for research scientists and process chemists. It details the specific protocols, mechanistic considerations, and optimization strategies for performing palladium-catalyzed cross-coupling reactions using 2-(2-Chloropyridin-4-yl)ethanol as the electrophile.
Executive Summary & Substrate Analysis
This compound represents a bifunctional scaffold commonly used in the synthesis of kinase inhibitors and GPCR ligands. Its reactivity is defined by two distinct features:
-
The Electrophile (C2-Cl): The chlorine atom at the 2-position of the pyridine ring is activated for oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen. However, it is generally less reactive than corresponding bromides or iodides and prone to catalyst poisoning via nitrogen coordination.
-
The Nucleophile/Spectator (C4-Ethanol): The primary alcohol at the 4-position is generally compatible with standard Pd-coupling conditions (Suzuki-Miyaura) but presents challenges in strong base environments (Buchwald-Hartwig), where alkoxide formation can alter solubility or compete for the metal center.
Chemoselectivity Rule: Under standard cross-coupling conditions, the C-Cl bond is the exclusive site of reaction. The primary alcohol does not require protection unless the coupling partner is highly electrophilic (e.g., acid chlorides, isocyanates) or if strong alkoxide bases (e.g., NaOtBu) are strictly required.
Mechanistic Insight & Catalytic Cycle
The primary challenge in coupling 2-chloropyridines is the Oxidative Addition step. The C-Cl bond is strong (approx. 95 kcal/mol), and the pyridine nitrogen can displace phosphine ligands, forming an inactive [L2Pd(Pyridine)Cl] species (the "pyridine sink").
Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or bidentate ligands (dppf) to:
-
Sterically crowd the metal center, preventing pyridine nitrogen coordination.
-
Increase electron density on Pd(0) to accelerate oxidative addition into the C-Cl bond.
Visualization: Catalytic Cycle & Poisoning Pathway
The following diagram illustrates the standard cycle versus the catalyst poisoning pathway specific to this substrate.
Figure 1: Catalytic cycle highlighting the competition between productive oxidative addition and non-productive nitrogen coordination (poisoning).
Experimental Protocols
Method A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Best for: Biaryl synthesis, high functional group tolerance.[1] Alcohol Protection: Not required.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) OR XPhos Pd G2 (2–3 mol%)
-
Base: K₂CO₃ (2.0–3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
-
Temperature: 80–100 °C
Step-by-Step Protocol:
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (K₂CO₃, 2.5 equiv).
-
Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent/Catalyst Addition:
-
Add degassed 1,4-Dioxane/Water (4:1, concentration 0.1 M).
-
Add the Pd catalyst rapidly under a positive stream of inert gas.
-
-
Reaction: Seal the vessel and heat to 90 °C for 4–12 hours. Monitor by LCMS.
-
Checkpoint: The starting material (Cl-Py) should disappear. If conversion stalls, add 1 mol% additional catalyst.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with EtOAc and wash with Water (x2) and Brine (x1).
-
Crucial Step: If residual Pd is present (dark color), treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
-
Note: The product contains a free alcohol and a pyridine nitrogen. Use a polar gradient (e.g., 0–10% MeOH in DCM) or EtOAc/Hexanes (50–100% EtOAc).
-
Method B: Buchwald-Hartwig Amination (C-N Bond Formation)
Best for: Amination with primary/secondary amines.[3] Alcohol Protection: Recommended if using NaOtBu; Not required if using Cs₂CO₃.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst: Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%) OR RuPhos Pd G4 (2 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) — Preferred over NaOtBu to avoid deprotonating the alcohol.
-
Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous).
-
Temperature: 90–110 °C
Step-by-Step Protocol:
-
Drying: Ensure all glassware is oven-dried. The alcohol substrate should be azeotropically dried with toluene if wet.
-
Charge: Add substrate, amine, base (Cs₂CO₃), and Pre-catalyst (RuPhos Pd G4) to the vial.
-
Inerting: Evacuate and backfill with Argon (3 cycles).
-
Reaction: Add anhydrous solvent (0.2 M). Heat to 100 °C for 12–16 hours.
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts. Concentrate and purify.
Optimization & Troubleshooting Guide
If the standard protocols fail, use this decision matrix to optimize conditions.
Optimization Table
| Variable | Standard Choice | High-Performance Alternative | Why? |
| Ligand | dppf | XPhos or SPhos | Bulky biaryl phosphines facilitate oxidative addition into electron-deficient chlorides and prevent N-coordination [1]. |
| Base | K₂CO₃ | K₃PO₄ or CsF | Higher solubility/basicity can drive transmetalation in sluggish reactions. |
| Solvent | Dioxane/H₂O | n-Butanol or Toluene | Protic solvents (n-BuOH) can stabilize polar transition states; Toluene is better for highly non-polar coupling partners. |
| Catalyst Source | Pd(dppf)Cl₂ | Pd(OAc)₂ + Ligand | Sometimes in-situ generation of Pd(0) is more active than pre-formed Pd(II) precatalysts. |
Troubleshooting Logic Tree
Use the diagram below to diagnose reaction failures.
Figure 2: Troubleshooting decision tree for common failure modes.
References
-
BenchChem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines. (2025).[4][5][6] Retrieved from
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from
-
National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Protocol for Oxidation of 2-(2-Chloropyridin-4-yl)ethanol to 2-(2-Chloropyridin-4-yl)acetic acid
Abstract & Strategic Overview
This Application Note details the validated protocol for the oxidation of 2-(2-chloropyridin-4-yl)ethanol (Substrate) to 2-(2-chloropyridin-4-yl)acetic acid (Product).
While classical methods like Jones Oxidation are effective, they pose significant purification challenges and environmental hazards. This guide prioritizes the TEMPO-mediated oxidation (Zhao Modification) as the "Gold Standard" for pharmaceutical applications. This method utilizes catalytic TEMPO and sodium chlorite (
Key Advantages of the Selected Protocol:
-
Chemomoselectivity: Avoids
-oxidation of the pyridine ring, a common side reaction with peroxide-based oxidants (e.g., , mCPBA).[1] -
Mild Conditions: Operates at controlled pH (6.8), preventing chlorination of the aromatic ring often seen with excess hypochlorite (bleach).
-
Scalability: Eliminates toxic chromium waste associated with Jones reagents.[1]
Chemical Mechanism & Rationale[1][2][3][4][5][6][7][8]
Reaction Pathway
The transformation proceeds via a two-step oxidation sequence in a single pot.[1] The primary alcohol is first oxidized to the aldehyde, which is immediately oxidized to the carboxylic acid.[2]
Figure 1: Step-wise oxidation pathway. The aldehyde intermediate is transient and rarely isolated.
Critical pKa Analysis for Workup
Understanding the acid-base properties of the 2-chloropyridine scaffold is critical for isolation.[1]
-
Pyridine Nitrogen: The electron-withdrawing chlorine at the 2-position significantly lowers the basicity of the pyridine nitrogen (
) compared to unsubstituted pyridine ( ). -
Carboxylic Acid: The product's acid moiety has a
.
Implication: At pH 3–4, the pyridine nitrogen remains neutral (unprotonated), while the carboxylic acid is protonated (neutral). This allows for efficient extraction into organic solvents (DCM or EtOAc) without forming water-soluble zwitterions, simplifying the workup compared to other pyridine derivatives.[1]
Experimental Protocol: TEMPO/NaClO₂ Oxidation
Materials & Reagents[1][5][8][9][10][11][12]
| Reagent | Equiv.[1][3][4][5] | Role | Notes |
| Substrate | 1.0 | Reactant | This compound |
| TEMPO | 0.05 (5 mol%) | Catalyst | Free radical mediator |
| NaClO₂ | 2.0 | Oxidant | Sodium Chlorite (80% tech grade) |
| NaOCl | 0.02 (2 mol%) | Initiator | Bleach (commercial 10-13% soln) |
| Phosphate Buffer | N/A | Buffer | 0.67 M, pH 6.7 (NaH₂PO₄/Na₂HPO₄) |
| Acetonitrile (ACN) | Solvent | Co-solvent | Miscible organic phase |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge a round-bottom flask with Substrate (10.0 g, 63.5 mmol) and Acetonitrile (50 mL).
-
Add TEMPO (496 mg, 3.17 mmol). Stir until dissolved.
-
Add Phosphate Buffer (38 mL, 0.67 M, pH 6.7). The mixture may be biphasic or an emulsion; vigorous stirring is required.
-
Heat the mixture to 35 °C .
Step 2: Oxidant Addition (The "Zhao" Sequence)
Crucial: Do not mix NaOCl and NaClO₂ directly before addition; they must be handled as described to regenerate the catalyst safely.
-
Prepare an aqueous solution of Sodium Chlorite (NaClO₂) (11.5 g dissolved in 20 mL water).
-
Simultaneously add the NaClO₂ solution (dropwise via addition funnel) and the catalytic NaOCl (bleach) solution (via syringe) over 1 hour.
-
Note: The NaOCl initiates the cycle by oxidizing TEMPO to the active
-oxoammonium species. NaClO₂ then re-oxidizes the reduced TEMPO species and oxidizes the aldehyde intermediate.
-
-
Maintain internal temperature between 35–40 °C . Exotherms are common; use a water bath if necessary.[1]
Step 3: Reaction Monitoring
-
Stir at 35 °C for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC or TLC (5% MeOH in DCM).
-
Target: < 2% remaining alcohol; < 5% aldehyde intermediate.[1]
-
Step 4: Quench & Workup
-
Cool reaction to 0–5 °C .
-
Add Sodium Sulfite (
) aqueous solution (10% w/v) dropwise until the reaction mixture turns colorless (destroys excess oxidant). Caution: Mild exotherm. -
Basify: Adjust pH to > 10 using 1N NaOH. This converts the product to its carboxylate salt (water-soluble) and keeps the pyridine neutral.
-
Wash: Extract the aqueous layer with MTBE (2 x 50 mL) to remove unreacted organic impurities (TEMPO, non-acidic byproducts). Discard the organic (MTBE) layer.
Step 5: Isolation (The "pKa Switch")
-
Acidify: Slowly add 2N HCl to the aqueous layer until pH 3.0–3.5 .
-
Science:[6] At this pH, the carboxylic acid protonates and precipitates/oils out. The pyridine ring (
) remains unprotonated.
-
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 100 mL).
-
Dry combined organics over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Hexane/EtOAc (3:1) if necessary.
Alternative Protocol: Jones Oxidation
Recommended only for small-scale discovery where chromium waste disposal is manageable.[1]
-
Dissolve Substrate (1.0 g) in Acetone (10 mL) and cool to 0 °C.
-
Add Jones Reagent (2.5 M CrO₃ in H₂SO₄) dropwise until a persistent orange color remains (approx. 1.5–2.0 equiv).
-
Stir at 0 °C for 1 hour.
-
Quench with Isopropanol (turns solution green as Cr(VI) reduces to Cr(III)).[2]
-
Decant the acetone layer; wash the chromium salts with fresh acetone.
-
Concentrate acetone, redissolve residue in EtOAc, and wash with water.[1]
-
Extract product into 1N NaOH, separate, acidify aqueous layer to pH 3, and back-extract into EtOAc.
Process Control & Logic Diagram
The following diagram illustrates the decision logic for the workup, ensuring high purity by leveraging the specific pKa properties of the 2-chloropyridine scaffold.
Figure 2: Workup logic flow exploiting the acidity of the carboxylic acid and the low basicity of the 2-chloropyridine.[1]
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | δ 12.5 (s, 1H, COOH), 8.3 (d, 1H, Pyr-H), 7.4 (s, 1H, Pyr-H), 7.3 (d, 1H, Pyr-H), 3.7 (s, 2H, CH₂).[1] |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% Area |
| Residual Solvent | GC-Headspace | Acetonitrile < 410 ppm |
| Appearance | Visual | White to Off-white crystalline solid |
References
-
Zhao, M., et al. "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." Journal of Organic Chemistry, vol. 64, no. 7, 1999, pp. 2564–2566.[1] Link
-
Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids... Using TEMPO." Journal of Organic Chemistry, vol. 52, no. 12, 1987, pp. 2559–2562.[1] Link
-
Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006.[1] (Chapter 3: Nitroxyl Radicals).
-
Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives."[1] Organic Process Research & Development, vol. 14, no. 1, 2010, pp. 245–251.[1] Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. 2-(2-Chloropyridin-4-yl)acetic acid [myskinrecipes.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization techniques for purifying pyridine derivatives.
Application Note: Advanced Recrystallization Strategies for Pyridine Derivatives
Executive Summary & The "Pyridine Problem"
Pyridine derivatives represent a cornerstone of medicinal chemistry, appearing in over 20% of the top 200 marketed drugs (e.g., niacin, isoniazid, esomeprazole).[1] However, their purification presents a unique triad of challenges:
-
Basicity: The lone pair on the nitrogen atom (
hybridized) creates strong interactions with protic solvents and silica silanols, often leading to streaking in chromatography. -
Oiling Out: Many pyridine derivatives, particularly alkyl-substituted ones, possess low melting points and tend to separate as oils rather than crystals during cooling.[1]
-
Hygroscopicity: The polar nature of the ring often attracts water, complicating the drying of free bases.
This guide moves beyond standard textbook recrystallization to focus on chemoselective crystallization —specifically utilizing the basic nitrogen handle to alter physical properties via salt formation (the "Salt Switch") and selecting solvent systems that suppress oiling out.
Critical Parameters: Solvent Selection Matrix
The choice of solvent for pyridines is governed by the dielectric constant (
Table 1: Solvent Systems for Pyridine Derivative Classes
| Derivative Class | Primary Solvent (Dissolution) | Anti-Solvent (Precipitation) | Key Technical Insight |
| Highly Polar (Carboxylic acids, Amides) | Water or Ethanol (Hot) | Acetone or Isopropanol | Picolinic acid is highly water-soluble; use EtOH to reduce solubility losses.[1] |
| Lipophilic (Alkyl/Aryl substituted) | Ethyl Acetate or Toluene | Hexane or Pentane | Toluene is excellent for aromatic stacking but requires slow cooling to prevent oiling. |
| Halogenated Pyridines | Methanol | Water | Add water dropwise to hot methanolic solution until turbidity persists.[1] |
| Pyridine N-Oxides | Acetone or Ethyl Acetate | Diethyl Ether | N-oxides are highly polar; avoid alcohols if product is hygroscopic.[1] |
| Amino-Pyridines | Toluene | Methyl tert-butyl ether (MTBE) | Amino groups increase polarity; Toluene/MTBE avoids H-bonding competition.[1] |
Protocol A: The "Salt Switch" Technique (For Oils)
Context: When a pyridine derivative persists as an oil or has a melting point close to room temperature, standard recrystallization fails.[1] The most robust solution is to temporarily convert the free base into a crystalline salt. This utilizes the basic nitrogen (
Target Audience: Researchers dealing with non-crystalline crude oils.[1]
Experimental Workflow
-
Dissolution: Dissolve the crude pyridine oil in a non-polar aprotic solvent (Diethyl ether or Toluene). Note: Avoid alcohols as they increase the solubility of the resulting salt.
-
Acid Addition:
-
Method A (Anhydrous): Bubble dry HCl gas through the solution.
-
Method B (Bench Stable): Add 2M HCl in diethyl ether or 4M HCl in Dioxane dropwise with vigorous stirring.
-
-
Precipitation: The Pyridinium HCl salt should precipitate immediately as a white/off-white solid.[1]
-
Filtration & Wash: Filter under argon (salts can be hygroscopic).[1] Wash with cold ether to remove non-basic impurities.[1]
-
Recrystallization of Salt: Recrystallize the salt from Isopropanol (IPA) or Ethanol/Acetone .
-
Why IPA? Pyridinium salts often have the perfect solubility curve in boiling IPA (soluble) vs. freezing IPA (insoluble).
-
-
Recovery (Optional): If the free base is required, suspend the pure salt in water, neutralize with
, and extract into DCM.
Visualization: The Salt Switch Decision Logic
Caption: Decision matrix for selecting between thermal recrystallization and salt formation based on the physical state of the crude derivative.
Protocol B: Thermal Recrystallization & Impurity Scavenging
Context: For solid derivatives, this protocol addresses the removal of colored impurities (oxidation products) and N-oxides.[1]
Step-by-Step Methodology
-
Solvent Test: Place 100 mg of solid in a test tube. Add solvent dropwise at boiling point.[1] If it dissolves in <1 mL, it is too soluble.[1] If it requires >10 mL, it is too insoluble.[1] Ideal: Dissolves in 2-5 mL hot, crystallizes on cooling.[1]
-
Dissolution: Dissolve crude solid in the minimum amount of boiling solvent (e.g., Toluene).[1]
-
Decolorization (Critical for Pyridines):
-
Hot Filtration: Filter through a pre-warmed Celite pad or fluted filter paper to remove charcoal.[1]
-
Nucleation Control:
-
Collection: Cool to 0°C (ice bath). Filter crystals and wash with cold anti-solvent.[1]
Visualization: Purification Cycle
Caption: The standard recrystallization cycle incorporating activated carbon for color removal.[1]
Troubleshooting & Special Cases
1. Removal of Pyridine N-Oxides: N-oxides are common byproducts.[1] They are significantly more polar than the parent pyridine.
-
Technique: Recrystallize from Benzene (or Toluene if safety permits).[1] N-oxides are often insoluble in benzene, whereas the parent pyridine stays in solution (or vice versa depending on substitution).[1]
-
Chemical Wash:[1] If the product is not acid-sensitive, wash the organic layer with dilute HCl.[1] Unreacted pyridine is extracted into the aqueous phase; N-oxides may remain or partition depending on pH.[1]
2. Trace Pyridine Odor Removal: Residual pyridine solvent is difficult to remove via rotary evaporation.[1]
-
CuSO4 Method: Wash the organic product solution with 10% aqueous Copper(II) Sulfate. Pyridine coordinates to Copper, forming a water-soluble blue complex that is easily washed away.[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The definitive guide for specific solvent properties).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for salt formation and recrystallization).
-
Org. Synth. 1962, 42, 50. Decomposition of Active Oxygen Compounds (Pyridine N-Oxide purification example).[1]
-
University of Rochester. Solvents for Recrystallization.[1] (Data on solvent polarity and functional group interactions).
-
Royal Society of Chemistry. Co-crystals and molecular salts of carboxylic acid/pyridine complexes.[1] (Mechanistic insight into proton transfer and salt formation).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(2-Chloropyridin-4-yl)ethanol Synthesis
Status: Active Ticket ID: CHEM-SUP-2024-001 Topic: Yield Improvement & Troubleshooting Target Molecule: 2-(2-Chloropyridin-4-yl)ethanol (CAS: 1206247-86-0)[1]
Executive Summary: The Yield Challenge
The synthesis of This compound is a critical step in the production of Smoothened receptor antagonists like Sonidegib (LDE225) . Researchers often encounter yields below 40% due to two competing failure modes:
-
Regioselectivity Issues: In the lithiation route, the 2-chloro substituent directs metalation to the C3 position (ortho-lithiation) rather than the desired lateral lithiation at the C4-methyl group.
-
Chemoselectivity Issues: In the reduction route, standard reducing agents (e.g., LiAlH4) frequently cause hydrodehalogenation (stripping the chlorine).
This guide provides optimized protocols for the two primary synthetic pathways, focusing on mechanistic interventions to boost yield.
Module 1: Route Selection & Diagnostic
Before troubleshooting, confirm your pathway. The choice of route dictates the failure mode.
Figure 1: Decision tree for selecting the appropriate troubleshooting module.
Module 2: The Lateral Lithiation Route (Cost-Effective)
Starting Material: 2-Chloro-4-methylpyridine Reagents: LDA (Lithium Diisopropylamide), Paraformaldehyde.
This route relies on the acidity of the C4-methyl protons. However, the 2-Cl group is an "ortho-directing group," creating a competition between deprotonating the methyl group (desired) and the C3 ring proton (undesired).
Critical Troubleshooting Table
| Variable | Standard Practice (Low Yield) | Optimized Protocol (High Yield) | Mechanistic Rationale |
| Base Selection | n-BuLi | LDA or LiTMP | n-BuLi acts as a nucleophile and attacks the C-Cl bond (SNAr). LDA is bulky and non-nucleophilic, preventing ring attack. |
| Temperature | -20°C to 0°C | -78°C (Strict) | Kinetic control is required to favor lateral (methyl) lithiation over thermodynamic ortho-lithiation. |
| Electrophile | Gaseous Formaldehyde | Paraformaldehyde (Depolymerized) | Handling gas is inconsistent. Cracking solid paraformaldehyde ensures accurate stoichiometry. |
| Quench | Water/Acid at RT | Acetic Acid/THF at -78°C | Warming the lithiated species before quenching promotes dimerization/polymerization. |
Step-by-Step Optimized Protocol
-
LDA Generation (In-Situ):
-
Charge a flame-dried flask with anhydrous THF under Argon.
-
Add Diisopropylamine (1.1 eq) and cool to -78°C.
-
Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins.
-
Note: Never use commercial LDA solutions if they appear yellow/brown; titer matters.
-
-
Lateral Lithiation:
-
Dissolve 2-chloro-4-methylpyridine (1.0 eq) in THF.
-
Add this solution dropwise to the LDA mixture at -78°C over 30 minutes.
-
Visual Check: The solution usually turns a deep red/orange anion color.
-
Stir for 45 minutes at -78°C. Do not let the temperature rise.
-
-
Formaldehyde Trapping:
-
Preparation: In a separate flask, heat Paraformaldehyde (1.5 eq) to 140°C and stream the resulting gas via a cannula directly into the reaction mixture at -78°C.
-
Alternative (Easier): Add solid Paraformaldehyde (suspended in THF) if high-purity monomer gas generation is difficult, though gas streaming yields are 15-20% higher.
-
-
Workup:
-
Quench with saturated NH4Cl solution while still at -78°C.
-
Extract with EtOAc. The product is polar; ensure thorough extraction.
-
Module 3: The Reduction Route (High Reliability)
Starting Material: 2-(2-Chloropyridin-4-yl)acetic acid (or methyl ester) Reagents: Borane-THF or NaBH4/Mixed Anhydride.
The Trap: Using Lithium Aluminum Hydride (LiAlH4) often leads to the removal of the Chlorine atom (hydrodehalogenation), yielding 2-(pyridin-4-yl)ethanol.
Mechanism of Failure: Chemoselectivity
Figure 2: Chemoselectivity of reducing agents.
Optimized Protocol: Mixed Anhydride Reduction
This method avoids the use of Borane (which can be expensive/hazardous) and LiAlH4.
-
Activation:
-
Dissolve 2-(2-Chloropyridin-4-yl)acetic acid (1.0 eq) in dry THF.
-
Add N-Methylmorpholine (1.1 eq) or Triethylamine.[2]
-
Cool to -10°C.
-
Add Isobutyl Chloroformate (1.1 eq) dropwise. Stir for 30 mins. A white precipitate (amine salt) will form.
-
-
Reduction:
-
Filter the salt rapidly (under inert gas if possible) or proceed in situ.
-
Add NaBH4 (2.0 eq) dissolved in a minimal amount of water/methanol mixture dropwise to the filtrate at 0°C.
-
Why this works: NaBH4 is not strong enough to reduce the carboxylic acid directly, nor will it attack the C-Cl bond. It will reduce the highly reactive mixed anhydride intermediate formed in step 1.
-
-
Isolation:
-
Quench with 1N HCl carefully. Neutralize with NaHCO3.
-
Extract with DCM.
-
Frequently Asked Questions (FAQs)
Q1: I am seeing a "tar" forming in the lithiation route (Module 2). What is it? A: This is likely polymerized formaldehyde or a result of the "Wurtz-type" coupling where the lithiated species attacks another molecule of the starting material.
-
Fix: Ensure your Paraformaldehyde is dry. More importantly, ensure the addition of the base is slow and the temperature is strictly -78°C to prevent the lithiated species from acting as a nucleophile against the starting material.
Q2: Can I use Ethylene Oxide instead of Paraformaldehyde? A: Yes, and it often provides cleaner results because it avoids depolymerization issues. However, Ethylene Oxide is a toxic gas. If you have the equipment, bubble Ethylene Oxide into the lithiated mixture at -78°C. This installs the ethyl alcohol chain directly.
Q3: The product is water-soluble, and I'm losing it during extraction. A: Pyridine-ethanols are amphiphilic.
-
Fix: Saturate the aqueous layer with NaCl (salting out) before extraction. Use a solvent mixture of Chloroform:Isopropanol (3:1) instead of pure EtOAc or DCM for extraction. This mixture is highly effective for polar nitrogen heterocycles.
Q4: How do I remove unreacted starting material? A: The starting material (2-chloro-4-methylpyridine) is less polar than the product. Flash chromatography using a gradient of 0% to 5% Methanol in DCM is usually sufficient. The product will elute later due to the hydroxyl group.
References
-
Sonidegib Synthesis (Patent)
-
Title: Preparation method for sonidegib.[3]
- Source: WO2017096998A1.
- Relevance: Describes the broader synthetic context and reduction strategies for related intermedi
-
URL:
-
-
Lithiation Selectivity
- Title: Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides.
- Source:Journal of Organic Chemistry.
- Relevance: Establishes the necessity of low temperature and non-nucleophilic bases to avoid SNAr side reactions.
-
URL: (Analogous mechanistic insight).
-
Chemoselective Reduction
-
Title: A facile and chemoselectivity in synthesis of... alcohol derivative of Bezafibrate.[4]
- Source:PubMed Central.
- Relevance: Validates the Mixed Anhydride/NaBH4 protocol for reducing acids in the presence of Chlorine substituents.
-
URL:
-
-
Compound Properties
-
Title: this compound.[1]
- Source: PubChem CID 24775005 (Sonidegib related d
-
URL:
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-4-methylpyridine and LDA before handling. Pyridine derivatives and strong bases pose significant chemical burns and inhalation hazards.
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2017096998A1 - Preparation method for sonidegib - Google Patents [patents.google.com]
- 3. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Chloropyridin-4-YL)ethanol
Welcome to the technical support guide for 2-(2-Chloropyridin-4-YL)ethanol. As a key intermediate in pharmaceutical synthesis, its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A: Impurities can originate from unreacted starting materials, side reactions, or degradation. The most common species to look for are:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include compounds like 2-chloropyridine or 4-vinylpyridine. 2-chloropyridine, in particular, is a common precursor and can be a challenging, potentially genotoxic impurity to remove.[1]
-
Positional Isomers: Synthesis may yield small quantities of other isomers, such as 2-(2-Chloropyridin-3-YL)ethanol or 2-(2-Chloropyridin-5-YL)ethanol, which can be difficult to separate due to similar physical properties.
-
Hydrolysis Products: The 2-chloro group on the pyridine ring can be susceptible to hydrolysis under certain conditions (e.g., exposure to strong aqueous base or acid at elevated temperatures), leading to the formation of 2-(2-Hydroxypyridin-4-YL)ethanol.[2][3] This impurity is significantly more polar than the desired product.
-
Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., THF, Dichloromethane, Toluene) are common and must be removed.
Q2: What is the most effective general strategy for purifying crude this compound?
A: A two-stage approach is typically most effective. First, use flash column chromatography on silica gel to remove the bulk of impurities that have different polarities, such as starting materials and more polar byproducts.[4] This is followed by recrystallization from a suitable solvent system to remove trace impurities and achieve high crystalline purity. This dual approach ensures both chemical and physical purity.
Q3: How can I accurately assess the purity of my sample?
A: The gold standard for assessing the purity of non-volatile organic compounds like this is High-Performance Liquid Chromatography (HPLC) , typically with a UV detector. A reverse-phase C18 column is highly effective.[5] For identifying and quantifying volatile impurities like residual solvents or unreacted 2-chloropyridine, Gas Chromatography with Headspace analysis (GC-HS) is the preferred method.[1] Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also provide excellent quantitative information if an internal standard is used.
Q4: My isolated this compound is a yellow or brown oil/solid instead of the expected white solid. What does this indicate?
A: Discoloration often points to the presence of trace, highly conjugated impurities or degradation products formed during the synthesis or work-up, potentially from overheating or exposure to air. While the colored impurities may be present in very small amounts (<1%), they can be problematic. The recommended course of action is to first attempt purification by column chromatography, which is excellent for removing baseline impurities, followed by recrystallization, possibly with the use of activated charcoal to adsorb the colored species.
Troubleshooting Guide: Purification Workflows
This section addresses specific issues you may encounter during purification experiments.
Scenario 1: Column Chromatography Issues
Q: My column chromatography separation is poor; the product is co-eluting with an impurity.
A: This is a common challenge stemming from an improperly optimized solvent system.
-
Underlying Cause: The polarity of the mobile phase (eluent) is too high or too low, resulting in poor differential adsorption of your compounds to the stationary phase (silica gel).[6]
-
Solution Strategy:
-
Re-evaluate with TLC: Before running another column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for the desired product, with clear separation from all impurity spots.
-
Adjust Solvent Polarity:
-
If the Rf is too high (>0.4), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., from 50% Ethyl Acetate in Hexane to 30%).
-
If the Rf is too low (<0.2), your eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Consider a Different Solvent System: If a simple binary mixture (e.g., Ethyl Acetate/Hexane) fails, try a different system. Adding a small amount of a third solvent can modulate selectivity. For example, adding 1% triethylamine can sharpen peaks for basic compounds like pyridines by deactivating acidic sites on the silica.
-
Scenario 2: Recrystallization Failures
Q: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals.
A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[7]
-
Underlying Cause & Solution:
-
Boiling Point of Solvent is Too High: The solvent's boiling point may be higher than the melting point of your compound. Choose a solvent with a lower boiling point.
-
Insoluble Impurities: The presence of impurities can depress the melting point of the mixture, causing it to melt before dissolving. Perform column chromatography first to remove these impurities.
-
Cooling Too Rapidly: A sudden drop in temperature can cause the compound to precipitate as an amorphous oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a previously formed pure crystal can also promote proper crystallization.
-
Q: My recovery from recrystallization is very low.
A: This usually means too much solvent was used or the incorrect solvent was chosen.
-
Underlying Cause: The goal of recrystallization is to dissolve the compound in a minimum amount of hot solvent.[8] If too much solvent is used, the solution will not become saturated upon cooling, and the product will remain dissolved.
-
Solution Strategy:
-
Reduce Solvent Volume: If you have already filtered the crystals and have low recovery, try boiling off some of the solvent from the filtrate and cooling it again to recover a second crop of crystals.
-
For Future Attempts: Add the hot solvent portion-wise to the solid, waiting for the solution to boil between additions, until the solid just dissolves.
-
Use a Two-Solvent System: If finding a single ideal solvent is difficult, a two-solvent system is often superior.[9] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point).[10] Add a drop or two of the "good" solvent to clarify, then cool slowly. For this compound, a good starting pair would be ethanol (good solvent) and water (anti-solvent).
-
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This method is adapted from established protocols for similar pyridine-containing intermediates and is suitable for routine purity checks.[5]
1. Instrumentation and Materials:
-
HPLC system with UV-Vis or DAD detector.
-
Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (analytical grade).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 5 µL |
| Run Time | 20 minutes |
3. Sample Preparation:
-
Accurately weigh ~10 mg of your this compound sample.
-
Dissolve in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the sample and integrate all peaks.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
Protocol 2: Purification by Flash Column Chromatography
1. Materials:
-
Glass chromatography column.
-
Silica gel (60 Å, 40-63 µm particle size).
-
Solvents: Ethyl Acetate and Hexane (or Heptane), technical grade.
-
Compressed air or nitrogen source.
-
TLC plates (silica gel 60 F254).
2. Procedure:
-
Step 1: Determine Eluent System:
-
Dissolve a small amount of crude material in dichloromethane or ethyl acetate.
-
Spot onto a TLC plate and elute with varying ratios of Ethyl Acetate/Hexane (e.g., 10%, 20%, 30%, 40% Ethyl Acetate).
-
The optimal eluent will give an Rf value of ~0.3 for the product.
-
-
Step 2: Pack the Column:
-
Prepare a slurry of silica gel in the chosen eluent (or pure hexane).
-
Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
-
Step 3: Load the Sample:
-
Dissolve the crude product (~1 g) in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Step 4: Elute and Collect Fractions:
-
Begin elution with the chosen solvent system, applying gentle pressure.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine the pure fractions containing only the desired product.
-
-
Step 5: Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 3: Purification by Two-Solvent Recrystallization
1. Materials:
-
Erlenmeyer flasks.
-
Hotplate/stirrer.
-
Buchner funnel and filtration flask.
-
Solvents: Ethanol and Deionized Water.
2. Procedure:
-
Step 1: Dissolution:
-
Place the semi-purified solid from the column chromatography into an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol and heat the mixture to a gentle boil while stirring until the solid completely dissolves.
-
-
Step 2: Induce Saturation:
-
Step 3: Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Step 4: Isolate and Dry Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water (in the same ratio as the final solvent mixture).
-
Dry the crystals under vacuum to remove all residual solvent.
-
Workflow Visualization
Below are diagrams illustrating the logical flow of purification and troubleshooting for this compound.
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting an impure sample.
References
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020). National Center for Biotechnology Information. [Link]
- Method of producing pyridine ethanol derivative. (2010).
-
2-Chloropyridine | C5H4ClN | CID 7977 - PubChem. National Center for Biotechnology Information. [Link]
-
Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. (2015). ResearchGate. [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]
- Process for the production of 2-hydroxypyridine. (1990).
-
2-Chloropyridine - Wikipedia. Wikipedia. [Link]
-
Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide. (2017). International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Column Chromatography Principle. St. Francis College for Women. [Link]
- Process for the preparation of 2-chloropyridine. (1964).
- Preparation method of 2-chloro-4-aminopyridine. (2015).
-
PREPARATION OF 4-BROMO-2-CHLOROPYRIMIDINE. (2012). Organic Syntheses. [Link]
-
Mixed Solvent Recrystallization. University of California, Irvine. [Link]
-
Separation, purification and identification of the components of a mixture. Royal Society of Chemistry. [Link]
-
Column chromatography. Columbia University. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2016). IOSR Journal. [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate. [Link]
-
Lab 2: Recrystallization. Rowan College at Burlington County. [Link]
-
Method for synthesizing 4-chloro-pyridine. Patsnap. [Link]
-
Experiment 2: Recrystallization. Pasadena City College. [Link]
-
Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. LabRulez GCMS. [Link]
-
L-VALINOL. Organic Syntheses. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rnlkwc.ac.in [rnlkwc.ac.in]
- 7. athabascau.ca [athabascau.ca]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. chemistry-solutions.com [chemistry-solutions.com]
Optimizing Grignard reaction conditions for pyridine substrates
Technical Support Center: Grignard Chemistry & Pyridine Functionalization
Status: Online Operator: Senior Application Scientist Topic: Optimizing Grignard Reaction Conditions for Pyridine Substrates
Welcome to the Reaction Optimization Center
You have reached the Tier-3 Support Desk. We understand that pyridine substrates present a unique "reactivity paradox" in Grignard chemistry: they are electron-deficient enough to resist electrophilic substitution but often deactivate standard nucleophilic attacks through complexation.
This guide treats your experimental challenges as "Support Tickets." Select the issue below that matches your observation to access the specific troubleshooting protocol.
Ticket #PYR-001: No Reaction or Formation of "Ate" Complexes
User Report: "I added my Grignard reagent to pyridine, but I isolated starting material or a complex mixture. No alkylation occurred."
Root Cause Analysis:
Bare pyridine is a poor electrophile for direct Grignard addition due to the high energy of its LUMO. Furthermore, the nitrogen lone pair acts as a Lewis base, coordinating to the magnesium of the Grignard reagent (
The Solution: The N-Activation Protocol
You must activate the pyridine ring by converting it into an
Standard Operating Procedure (SOP):
-
Activation: Dissolve pyridine in THF (or DCM) and cool to 0°C or -78°C.
-
Acylation: Add 1.0–1.1 equivalents of an activating agent (e.g., Benzyl chloroformate (Cbz-Cl), Methyl chloroformate, or Acetyl chloride). Stir for 15–30 mins.
-
Observation: A white precipitate (the salt) may form.
-
-
Addition: Add the Grignard reagent dropwise.
-
Result: This yields a 1,2- or 1,4-dihydropyridine (DHP) , not the aromatic pyridine (yet).
Visualizing the Pathway:
Caption: Figure 1. The mandatory activation pathway for nucleophilic addition to pyridine. Direct addition without acylation is kinetically unfavorable.
Ticket #PYR-002: Controlling Regioselectivity (C2 vs. C4)
User Report: "I am getting a mixture of 2-alkyl and 4-alkyl products. How do I target the C4 position specifically?"
Technical Insight: Regioselectivity is governed by the Hard/Soft Acid-Base (HSAB) principle and steric factors.[1]
-
C2 Attack: Favored by "Hard" nucleophiles (Alkyl Grignards) and smaller activating groups due to charge control (proximity to the N+).
-
C4 Attack: Favored by "Soft" nucleophiles and bulky activating groups (steric blocking of C2).
Optimization Protocol: To switch selectivity from C2 to C4, you must "soften" your Grignard reagent.
Table 1: Regioselectivity Tuning Matrix
| Desired Position | Reagent Modification | Recommended Activator | Catalyst | Mechanism |
| C2 (Ortho) | Standard RMgX | Methyl Chloroformate | None | Charge Control (Hard-Hard) |
| C4 (Para) | RMgX + CuI (10-20 mol%) | Benzyl Chloroformate (Cbz) | Cu(I) | Orbital Control (Soft-Soft) |
| C4 (Para) | RMgX + Bulky Silyl | TIPS-Triflate | AlCl3 | Steric blocking of C2 |
Protocol for C4-Selectivity (The Copper Switch):
-
Prepare the
-acylpyridinium salt as described in Ticket #001. -
In a separate flask, mix RMgX with 10–20 mol% CuI or CuCN·2LiCl at -78°C.
-
Allow the "cuprate-like" species to form (15 min).
-
Add the organometallic mixture to the pyridinium salt.
-
Why it works: The copper transmetallates to form a softer nucleophile, which prefers the softer C4 orbital coefficient over the hard C2 charge center [1].
Ticket #PYR-003: Product is Unstable / Cannot Isolate
User Report: "I see the product on TLC, but it decomposes during workup or column chromatography."
Troubleshooting Guide:
The immediate product of Grignard addition to an
-
Susceptible to oxidation (turning brown/black).
-
Acid-sensitive (enamine functionality).
The Fix: Oxidative Aromatization You likely want the substituted pyridine, not the DHP. You must force the oxidation before isolation.
Aromatization Workflows:
-
Method A (DDQ - Robust): Treat the crude DHP with 1.0–1.2 equiv of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM at room temperature.
-
Method B (Aerobic - Green): Stir the crude mixture in toluene under an O2 balloon or open air (slower, variable yields).
-
Method C (Sulfur): Reflux with elemental sulfur (classic, but smelly).
Warning: Do not use acidic silica gel for DHP purification. If you must isolate the DHP, use alumina (neutral) or silica pre-treated with 1% Triethylamine.
Ticket #PYR-004: Inconsistent Grignard Reagent Strength
User Report: "My yields fluctuate wildly between batches. I suspect my Grignard concentration is off."
Technical Insight: Commercial Grignards degrade over time. Homemade Grignards vary by initiation quality. Relying on theoretical molarity is a primary cause of failure in stoichiometric pyridine functionalization.
Mandatory Protocol: The Knochel Titration You must titrate your reagent immediately before use.
-
Reagent: Weigh exactly 100 mg of Iodine (
) into a dry vial. -
Solvent: Dissolve in 1-2 mL of 0.5 M LiCl in anhydrous THF .
-
Note: LiCl accelerates the exchange and solubilizes the Mg salts, sharpening the endpoint.
-
-
Titration: Add your Grignard solution dropwise via a precise syringe.
-
Endpoint: The dark brown solution turns colorless (or slightly yellow) instantly upon consumption of iodine.
-
Calculation:
[2].
Ticket #PYR-005: Halogen-Magnesium Exchange (The "Turbo" Route)
User Report: "I am trying to make a Pyridyl-Grignard from 2-bromopyridine, but it's slow or couples with itself."
Technical Insight: Traditional Mg insertion into halopyridines is sluggish and prone to side reactions.
The Solution: Turbo Grignard (
Workflow Logic:
Caption: Figure 2. Workflow for generating Grignard reagents from halopyridines using Turbo Grignard technology.
References
-
Regioselective Addition to N-Acylpyridinium Salts
- Source: Feringa, B. L., et al. "Catalytic Enantioselective Addition of Grignard Reagents to N-Acylpyridinium Salts.
-
Knochel Titration Method
- Source: Knochel, P., et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis.
-
Turbo Grignard (Halogen-Mg Exchange)
-
Oxidative Aromatization of Dihydropyridines
- Source: Memarian, H. R., et al. "Aromatization of 1,4-dihydropyridines using selenium dioxide." Chinese Chemical Letters.
Sources
Technical Support Center: Troubleshooting Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2] These reactions are pivotal in the pharmaceutical and agrochemical industries for constructing complex molecules.[1] However, their success hinges on a delicate interplay of catalyst, ligands, substrates, and reaction conditions. When a reaction fails, pinpointing the cause can be a significant challenge.
This guide provides a structured, question-and-answer approach to troubleshooting common issues encountered in the lab. It is designed to move beyond simple checklists, offering causal explanations rooted in the fundamental mechanisms of catalysis to empower researchers to make informed decisions.
Section 1: The Catalytic Engine - Understanding the Core Mechanism
Nearly all palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving Pd(0) and Pd(II) intermediates.[3][4] A firm grasp of this cycle is the first step in effective troubleshooting. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an electrophile (typically an aryl or vinyl halide/triflate), inserting itself into the carbon-leaving group bond. This oxidizes the metal from Pd(0) to a Pd(II) species.
-
Transmetalation: A nucleophilic organometallic reagent exchanges its organic group with the halide/triflate on the Pd(II) center.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new desired bond and regenerating the active Pd(0) catalyst.[3]
Caption: A generalized catalytic cycle for palladium cross-coupling.
Section 2: Pre-Reaction Checklist & FAQs
Before diving into complex troubleshooting, ensure the fundamentals are correct. Many reaction failures stem from basic setup errors.
Q: I'm setting up a new cross-coupling reaction. What are the most critical parameters to control from the start?
A: Your success starts before the first reagent is added. Focus on these three areas:
-
Atmosphere Control: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[5] Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Use proper degassing techniques (e.g., freeze-pump-thaw cycles for solvents, or sparging with inert gas) and reliable air-free techniques like Schlenk lines or a glovebox.[3][6]
-
Reagent Purity: Impurities can poison the catalyst.[5][7] Solvents and liquid reagents should be anhydrous and free of peroxides. Bases should be finely ground to ensure good solubility and reactivity. Starting materials, especially amines, should be purified to remove potential catalyst inhibitors.[8]
-
Catalyst Generation: The active L-Pd(0) species must be generated efficiently in situ.[8] Using stable, well-defined Pd(II) precatalysts is often more reliable than starting with Pd(0) sources like Pd₂(dba)₃, which can contain palladium nanoparticles.[1] The choice of precatalyst and the order of addition can significantly impact catalyst activation.[1]
Section 3: Troubleshooting Guide - The Reaction Failed
This section addresses the most common failure modes in a direct Q&A format.
Q1: My TLC/LCMS analysis shows no consumption of starting materials. What are the likely causes?
A: This indicates a fundamental failure to initiate the catalytic cycle. The problem almost certainly lies with the catalyst activation or the oxidative addition step.
Causality: The active Pd(0) species is either not forming or is immediately deactivated. Alternatively, the oxidative addition step, which is often rate-limiting, is too slow under the chosen conditions.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting a stalled reaction.
-
Step 1: Evaluate the Catalyst System. If you are using a Pd(II) source like Pd(OAc)₂ with a separate ligand, the in situ reduction to Pd(0) may be failing.[1] Consider switching to a well-defined, air-stable precatalyst that generates the active species more reliably.[3][8]
-
Step 2: Re-evaluate the Ligand. The reactivity of the electrophile follows the trend I > OTf ≈ Br >> Cl.[5] Aryl chlorides are particularly challenging and require highly active catalysts supported by bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the difficult oxidative addition step.[5][9]
-
Step 3: Increase Reaction Temperature. Oxidative addition is often the slowest step and can be accelerated with heat. If you are running at room temperature, try increasing to 60-100 °C.[6]
-
Step 4: Check the Base and Solvent. The base is crucial, and its strength and solubility can dramatically affect the outcome.[5] For Suzuki reactions, bases like K₂CO₃ or K₃PO₄ are common.[5] The solvent affects solubility and catalyst stability; a screen of common solvents like Toluene, Dioxane, THF, or DMF is often worthwhile.[5][6]
Q2: My starting materials are consumed, but I have a low yield of the desired product and a complex mixture of other spots. Where did my product go?
A: This scenario suggests that the catalytic cycle is turning over, but it is being intercepted by side reactions or catalyst deactivation pathways.
Causality: The desired reductive elimination step is slow compared to competing side reactions. Common culprits include β-hydride elimination, proto-deboronation (in Suzuki reactions), or catalyst decomposition into inactive palladium black.
Troubleshooting Steps:
-
Identify Side Products: Use LCMS or GCMS to identify the major byproducts. Common side products and their causes are listed in the table below.
-
Suppress Homo-coupling: Homo-coupling of the organometallic reagent often points to the presence of oxygen. Ensure rigorous degassing. It can also occur if the transmetalation/reductive elimination sequence is slow. Switching to a more electron-rich ligand can accelerate reductive elimination.[9]
-
Address Protodeboronation (Suzuki): Boronic acids can be unstable and decompose (protodeboronation), especially in the presence of water and base.[5] Using the corresponding boronic ester (e.g., a pinacol ester) can improve stability.[5] While some water can be beneficial in Suzuki couplings, excess water can promote this side reaction.[10]
| Side Product | Common Cause(s) | Suggested Solution(s) |
| Homo-coupling (R²-R²) | Oxygen contamination; slow reductive elimination. | Improve inert atmosphere technique; use a bulkier, more electron-rich ligand. |
| Reduced Arene (R¹-H) | β-Hydride elimination (if applicable); hydrolysis of the organometallic reagent. | Choose substrates without β-hydrogens; ensure anhydrous conditions. |
| Protodeboronation Product | Instability of boronic acid in the presence of base/water. | Use a boronic ester instead of the acid; use anhydrous conditions if possible. |
Q3: My reaction starts well but then stops before completion, and I see a black precipitate (palladium black). What happened?
A: The formation of palladium black is a classic sign of catalyst deactivation.[5] The active, soluble L-Pd(0) species has aggregated into inactive, metallic palladium clusters.[11][12]
Causality: This is often caused by the dissociation of the stabilizing ligand from the palladium center. This is particularly common when using monodentate phosphine ligands, which can dissociate more easily than chelating bidentate ligands.[5][13] The now "naked" Pd(0) atoms rapidly aggregate and precipitate.
Troubleshooting Deactivation:
Caption: Primary pathways for palladium catalyst deactivation.
-
Increase Ligand:Palladium Ratio: Adding a slight excess of the phosphine ligand (e.g., 1.1-1.5 equivalents relative to Pd) can push the equilibrium away from the dissociated, unstable Pd(0) species.[8]
-
Switch to a Chelating Ligand: Bidentate ligands (e.g., dppf, Xantphos) bind more tightly to the palladium center due to the chelate effect, providing greater stability and resistance to aggregation.[13]
-
Lower the Reaction Temperature: High temperatures can accelerate ligand dissociation and subsequent deactivation. If possible, run the reaction at the lowest temperature that still provides a reasonable rate.
Section 4: Experimental Protocols
Protocol 1: Standard Procedure for Degassing a Reaction Mixture
This protocol is essential for removing dissolved oxygen, which can deactivate the catalyst.
-
Assemble the reaction flask containing the solvent, starting materials, and a stir bar. Do not add the catalyst or ligand yet.
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line, ensuring it is under an inert gas (Argon or Nitrogen).
-
Submerge the flask in a liquid nitrogen bath until the contents are completely frozen.
-
Once frozen, switch the Schlenk line valve to apply a vacuum to the flask for 5-10 minutes.
-
Close the valve to the vacuum and switch back to the inert gas line, allowing the flask to backfill with inert gas as the solvent thaws.
-
Repeat this "Freeze-Pump-Thaw" cycle at least two more times to ensure complete removal of dissolved gases.
-
After the final cycle, add the catalyst and ligand under a positive pressure of inert gas.
References
-
Diva-portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. [Link]
-
PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Expert Insights: Choosing the Right Phosphine Ligand for Cross-Coupling. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Link]
-
JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]
-
ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
-
ResearchGate. (n.d.). Effects of (a) solvent and (b) bases on Heck reaction. [Link]
-
ACS Publications. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]
-
AIP Publishing. (n.d.). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Aladdin. (n.d.). One-Stop Handbook for Palladium-Catalyzed Reactions. [Link]
-
RSC Publishing. (n.d.). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. [Link]
-
ResearchGate. (2018). “Palladium-Catalyzed Cross-Coupling Reactions in Water”. [Link]
-
RSC Publishing. (n.d.). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. [Link]
-
Journal of the American Chemical Society. (2019). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-(2-Chloropyridin-4-YL)ethanol Under Acidic Conditions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(2-Chloropyridin-4-YL)ethanol. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly in acidic environments. Our goal is to equip you with the foundational knowledge and practical solutions to anticipate and address challenges in your experimental workflows.
I. Core Concepts: Understanding the Chemistry of this compound in Acidic Media
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical properties of this compound that govern its behavior in the presence of acid.
The molecule possesses three key features that dictate its reactivity:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic and susceptible to protonation by acids. This protonation forms a pyridinium salt, which significantly alters the electron density of the aromatic ring.[1][2]
-
The 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is a key reactive site. The electron-withdrawing nature of the protonated pyridine ring can activate this position for nucleophilic substitution.
-
The Ethanol Side Chain: The primary alcohol group on the side chain can undergo acid-catalyzed reactions, such as dehydration or etherification, although these are generally less favored under mild acidic conditions compared to reactions involving the chloropyridine core.
Under acidic conditions, the primary and most significant event is the protonation of the pyridine nitrogen.[1] This has a profound impact on the stability and reactivity of the entire molecule.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound in acidic experimental setups.
Q1: I'm observing incomplete conversion or unexpected side products in my reaction involving this compound under acidic conditions. What could be the primary cause?
A1: The most likely culprit is the protonation of the pyridine nitrogen.[1] When protonated, the pyridine ring becomes highly electron-deficient. This deactivation can significantly slow down or even inhibit desired electrophilic substitution reactions on the pyridine ring.[1][3] Furthermore, the resulting pyridinium salt is more susceptible to nucleophilic attack, potentially leading to the formation of undesired byproducts.
Q2: Can the chlorine atom be displaced under acidic conditions?
A2: Yes, displacement of the chlorine atom is a significant possibility, especially if nucleophiles are present in the reaction mixture. The protonated pyridinium ring enhances the electrophilicity of the carbon atom at the 2-position, making it more susceptible to nucleophilic aromatic substitution (SNAr). Water, if present, can act as a nucleophile, leading to the formation of the corresponding 2-hydroxypyridine derivative.[4]
Q3: What is the expected effect of strong vs. weak acids on the stability of this compound?
A3: Stronger acids will lead to a higher concentration of the protonated, and thus more reactive, pyridinium species. This can accelerate the rate of degradation or unwanted side reactions. With weaker acids, an equilibrium will exist between the protonated and unprotonated forms. The extent of this equilibrium will depend on the pKa of the acid and the pyridine derivative. For 2-chloropyridine, the pKa of its conjugate acid is 0.49, indicating it is a weak base.[5]
Q4: Are there any visual indicators of degradation?
A4: While not always present, a change in the color of your reaction mixture (e.g., turning yellow or brown) can be an indicator of degradation and the formation of impurities. However, the absence of a color change does not guarantee stability. The most reliable method for assessing stability is through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: How does temperature influence the stability of this compound in acid?
A5: Increased temperature will generally accelerate the rate of all chemical reactions, including potential degradation pathways. If you are observing instability, reducing the reaction temperature is a primary troubleshooting step. Some reactions, like hydrolysis of 2-chloropyridine, are known to require high temperatures to proceed at a significant rate.[4]
III. Troubleshooting Guide: Common Problems and Solutions
This section provides a structured approach to troubleshooting common issues encountered when using this compound in acidic media.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Low or No Yield of Desired Product | 1. Deactivation of the Pyridine Ring: Protonation of the pyridine nitrogen makes the ring electron-deficient and less reactive towards electrophiles.[1][3] 2. Degradation of Starting Material: The compound may be unstable under the specific acidic conditions and temperature. | 1. Modify the Order of Addition: If possible, add the acid at a later stage of the reaction after other key transformations have occurred. 2. Use a Milder Acid: Substitute strong acids (e.g., H₂SO₄, HCl) with weaker organic acids (e.g., acetic acid) or use a buffered system to maintain a less acidic pH. 3. Protect the Pyridine Nitrogen: Consider forming a pyridine N-oxide. The N-oxide can activate the ring for certain electrophilic substitutions and can be removed later.[1] 4. Lower the Reaction Temperature: Perform the reaction at a lower temperature to minimize degradation. |
| Formation of an Insoluble Precipitate | 1. Formation of a Pyridinium Salt: The protonated form of the compound may have lower solubility in the reaction solvent.[1] 2. Formation of an Insoluble Byproduct: Degradation or side reactions could be producing an insoluble material. | 1. Alter the Solvent System: Increase the polarity of the solvent to better solvate the pyridinium salt. 2. Analyze the Precipitate: Isolate and characterize the precipitate using techniques like NMR, Mass Spectrometry, or X-ray diffraction to identify its structure. This will provide crucial information about the degradation pathway. |
| Appearance of a Major Unidentified Peak in HPLC/TLC | 1. Hydrolysis of the Chloro Group: The 2-chloro group may be displaced by water to form 2-hydroxy-4-(2-hydroxyethyl)pyridine.[4] 2. Side Chain Reactions: Acid-catalyzed dehydration of the ethanol side chain to form a vinylpyridine derivative. 3. Ring Opening or Polymerization: Under harsh acidic conditions and high temperatures, more extensive degradation is possible. | 1. Run Control Experiments: Set up a control reaction with this compound and the acid in the reaction solvent, without other reagents, to confirm if the byproduct forms under these conditions. 2. Characterize the Byproduct: Use LC-MS or isolate the byproduct for NMR analysis to determine its structure. 3. Minimize Water Content: Use anhydrous solvents and reagents to reduce the likelihood of hydrolysis. |
| Reaction Mixture Turns Dark | 1. Formation of Colored Impurities: Decomposition of the starting material or subsequent reactions of the products can lead to the formation of complex, colored species. | 1. Degas the Reaction Mixture: Remove dissolved oxygen, as oxidation can contribute to the formation of colored impurities. 2. Use a Scavenger: If radical reactions are suspected, the addition of a radical scavenger may be beneficial. 3. Purify the Starting Material: Ensure the this compound is of high purity before use. |
IV. Experimental Protocols & Methodologies
To assist in your troubleshooting efforts, here are protocols for monitoring the stability of this compound.
Protocol 1: General Procedure for Monitoring Stability by HPLC
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Acidic Solutions: Prepare solutions of the desired acid (e.g., 0.1 M HCl, 0.1 M H₂SO₄, 1 M Acetic Acid) in the reaction solvent of interest.
-
Initiation of the Stability Study: Add a known volume of the stock solution to each of the acidic solutions to achieve the final desired concentration.
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Quenching and Dilution: Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase to a suitable concentration for analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid). Monitor the disappearance of the starting material peak and the appearance of any new peaks.
Protocol 2: Small-Scale Reaction for Byproduct Identification
-
Reaction Setup: In a small vial, dissolve a known amount of this compound (e.g., 10-20 mg) in the acidic solvent of interest.
-
Reaction Conditions: Stir the reaction at the desired temperature for a set period, monitoring by TLC if possible.
-
Work-up: Once a significant amount of byproduct has formed (as indicated by TLC or a preliminary HPLC run), cool the reaction mixture. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude material by column chromatography to isolate the byproduct for characterization by NMR and Mass Spectrometry.
V. Visualizing Reaction Pathways and Logical Relationships
To better illustrate the chemical transformations discussed, the following diagrams outline the key reaction pathways.
Caption: Primary reaction and potential degradation pathways of this compound in acidic conditions.
Caption: A logical workflow for troubleshooting unexpected outcomes in reactions involving this compound.
VI. References
-
Pyridine and its Derivatives. (n.d.). Retrieved from [Link]
-
2-Chloropyridine. (n.d.). In Wikipedia. Retrieved from [Link]
-
U.S. Patent No. 4,942,239. (1990). Process for the production of 2-hydroxypyridine.
-
Nitropyridines: Synthesis and reactions. (2007). Arkivoc, 2007(12), 1-30.
-
Lewis acids and bases. (n.d.). In Wikipedia. Retrieved from [Link]
-
U.S. Patent No. 5,283,338. (1994). Process for the preparation of 2-chloropyridines.
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). Retrieved from [Link]
-
EAS Reactions with Pyridine. (2020, April 15). [Video]. YouTube. Retrieved from [Link]
-
Direct Synthesis of Pyridine Derivatives. (2007). Journal of the American Chemical Society, 129(46), 14290–14291.
-
Heterocyclic Chemistry. (n.d.). Retrieved from [Link]
-
Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab. Retrieved from [Link]
Sources
Technical Support Center: Prevention of Dimerization in Pyridine Derivative Synthesis
Introduction
The synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. However, these syntheses are frequently plagued by the formation of undesired dimeric byproducts, most commonly bipyridines. This dimerization, often occurring as homocoupling in metal-catalyzed cross-coupling reactions, significantly reduces the yield of the target molecule, complicates purification, and consumes valuable starting materials. This guide provides an in-depth technical overview of the common causes of dimerization and offers practical, field-proven troubleshooting strategies and protocols to help researchers minimize this persistent side reaction.
Frequently Asked Questions (FAQs)
Q1: What is dimerization in the context of pyridine synthesis, and why is it a problem?
A1: Dimerization refers to a reaction where two identical pyridine molecules couple to form a symmetrical bipyridine structure. This is most often a "homocoupling" side reaction that competes with the desired "cross-coupling" of the pyridine with a different reaction partner. This side reaction is problematic because it consumes the pyridine starting material, lowers the yield of the desired product, and introduces a significant impurity that can be difficult to separate due to similar physical properties.
Q2: What are the most common reaction types where pyridine dimerization is observed?
A2: Dimerization is a prevalent issue in many transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs a halo-pyridine with a pyridine-boronic acid or ester, is particularly susceptible. Other common reactions include Stille, Negishi, and Ullmann couplings. Dimerization can also occur through radical-mediated pathways or under oxidative conditions.[1][2]
Q3: What is the primary chemical mechanism behind homocoupling in a Suzuki-Miyaura reaction?
A3: In a palladium-catalyzed Suzuki reaction, the desired catalytic cycle involves the Pd(0) catalyst. However, several side pathways can lead to homocoupling. One major cause is the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a stoichiometric reaction with the boronic acid, leading to the formation of the bipyridine dimer and regenerating Pd(0).[3] Another pathway involves the transmetalation of two boronic acid molecules onto the palladium center, followed by reductive elimination.
Q4: Can the choice of catalyst and ligand impact the rate of dimerization?
A4: Absolutely. The choice of both the palladium source (precatalyst) and the ancillary ligand is critical.[4]
-
Catalyst: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can be advantageous over Pd(II) precatalysts (e.g., Pd(OAc)₂) which require an in-situ reduction step where homocoupling can occur.[5]
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are often effective.[5] These ligands promote the desired reductive elimination step of the cross-coupling cycle, sterically hinder the approach of a second pyridine molecule to the metal center, and can accelerate the overall catalytic cycle, disfavoring the slower side reactions that lead to dimerization.[4][5]
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific experimental observations and provides a logical workflow for resolving dimerization issues.
Problem 1: Significant bipyridine homocoupling product observed by LCMS/TLC in a Suzuki-Miyaura coupling.
This is the most common issue. The troubleshooting approach should be systematic, starting with the easiest factors to control.
Visual Troubleshooting Workflow
Below is a decision-making workflow to address homocoupling.
Caption: Troubleshooting workflow for pyridine homocoupling.
Detailed Q&A Solutions
Q: My reaction was set up on the benchtop. Could air be the problem? A: Yes, this is a highly likely cause. Oxygen can promote the palladium(II)-mediated homocoupling of boronic acids.[3] Exposure to air can also negatively affect the stability of phosphine ligands and organometallic intermediates.
-
Solution: Always perform pyridine cross-coupling reactions under a strictly inert atmosphere (Argon or Nitrogen).[6][7] Use a Schlenk line or a glovebox for the most sensitive reactions. Solvents must be thoroughly deoxygenated before use by sparging with an inert gas or by using a freeze-pump-thaw technique.[8]
Q: I used a Pd(OAc)₂ precatalyst. Could this be contributing to the issue? A: Yes. Pd(II) precatalysts must be reduced in situ to the active Pd(0) species. During this activation phase, a stoichiometric reaction between Pd(II) and the boronic acid can occur, leading directly to the homocoupled dimer.[3]
-
Solution 1: Switch to a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the problematic initial reduction step.[5]
-
Solution 2: If you must use a Pd(II) source, add a mild reducing agent like potassium formate to the reaction mixture. This can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[3]
-
Solution 3: Pre-heating the mixture of the catalyst, base, solvent, and aryl halide for about 10 minutes before adding the pyridine boronic acid can also help ensure the catalyst is in the correct oxidation state and minimize homocoupling.[8]
Q: I am using a standard PPh₃ ligand. Is there a better choice? A: Triphenylphosphine (PPh₃) is a good general-purpose ligand, but it is often not optimal for challenging substrates like electron-deficient pyridines.
-
Solution: Employ bulky, electron-rich monodentate phosphine ligands from the Buchwald or Fu families (e.g., SPhos, XPhos, RuPhos, tBu₃P). These ligands accelerate the rate-limiting reductive elimination step, which favors the desired cross-coupling product over dimer formation.[5] The steric bulk also helps prevent two pyridine molecules from binding to the palladium center simultaneously.
Q: My reaction is running at a high temperature (e.g., 100-120 °C). Could this be a factor? A: While higher temperatures increase the overall reaction rate, they can also accelerate side reactions like dimerization.[5]
-
Solution: Optimize the temperature. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period. This can often provide a better balance between a reasonable reaction time and minimal byproduct formation.[5][9]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Pyridine Suzuki-Miyaura Coupling
This protocol incorporates several best practices to suppress dimerization.
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Pyridine-4-boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
SPhos (0.06 equiv)
-
K₂CO₃ (3.0 equiv, finely ground and dried)
-
Anhydrous, deoxygenated 1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine derivative, Pd(PPh₃)₄, SPhos, and K₂CO₃.
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with Argon three times.
-
Solvent Addition: Add the deoxygenated 1,4-dioxane/water solvent mixture via cannula or syringe.
-
Reagent Addition: In a separate flask, dissolve the pyridine-4-boronic acid in a minimum amount of the deoxygenated solvent mixture under Argon.
-
Reaction Initiation: Begin stirring the catalyst/halide mixture and heat to 80 °C. Once the temperature is stable, add the boronic acid solution dropwise via syringe pump over 1 hour. The slow addition maintains a low concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction.
-
Monitoring: Monitor the reaction progress by TLC or LCMS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Data Summary: Impact of Conditions on Dimerization
The following table summarizes the key variables and their expected impact on the formation of the homocoupled bipyridine byproduct.
| Parameter | Standard Condition | Optimized Condition for Low Dimerization | Rationale |
| Atmosphere | Air / Nitrogen blanket | Strict Inert (Ar/N₂), Degassed Solvents | Prevents O₂-mediated oxidation of Pd(0) to Pd(II), which promotes homocoupling.[3][8] |
| Catalyst | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ or Pd₂(dba)₃ | Starts the cycle with the active Pd(0) state, avoiding the problematic in-situ reduction step.[5] |
| Ligand | PPh₃ | SPhos, XPhos, or other bulky, e⁻-rich ligands | Accelerates reductive elimination and sterically disfavors dimer formation.[5] |
| Temperature | >100 °C | 60-80 °C | Lower temperatures can reduce the rate of side reactions more than the desired cross-coupling.[5] |
| Reagent Addition | All at once | Slow addition of boronic acid | Keeps the instantaneous concentration of the boronic acid low, suppressing the bimolecular side reaction. |
| Base | NaHCO₃ | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Stronger bases can facilitate a faster, more efficient transmetalation step.[5] |
Conclusion
The formation of dimeric byproducts in pyridine derivative synthesis is a complex problem influenced by multiple interdependent factors, including the reaction atmosphere, choice of catalyst and ligand, and reaction parameters. A systematic and mechanistically informed approach to troubleshooting is essential for success. By implementing strategies such as maintaining a strictly inert atmosphere, selecting advanced catalyst systems with bulky, electron-rich ligands, and carefully controlling reaction conditions like temperature and reagent addition rates, researchers can significantly suppress unwanted homocoupling and improve the efficiency and reliability of their synthetic routes.
References
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]
-
NSUWorks. (2022). Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. [Link]
-
RSC Publishing. (2023). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). [Link]
-
PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]
-
IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. [Link]
-
ResearchGate. (n.d.). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. [Link]
-
ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
ACS Publications. (n.d.). Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. [Link]
-
MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
PubMed Central. (n.d.). Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. [Link]
-
ResearchGate. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. [Link]
-
ACS Publications. (2026). Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. [Link]
-
Semantic Scholar. (2019). Molecules. [Link]
-
Jordan Journal of Chemistry. (2020). Di(imino)pyridine Complexes as Catalysts for Homogeneous Olefin Oligomerization Reactions. [Link]
-
YouTube. (2020). EAS Reactions with Pyridine. [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. "Comparative study of homocoupling reactions to create 2,2’-bipyridine " by Ethan DePry, Hoa Le et al. [nsuworks.nova.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone) - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00005B [pubs.rsc.org]
Heterocycle Catalysis Support Hub: Chloropyridine Troubleshooting
Status: Operational Topic: Catalyst Poisoning & Activation in Chloropyridine Cross-Couplings Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Pyridine Problem"
Welcome to the Heterocycle Catalysis Support Hub. If you are here, your reaction likely stalled, turned black (precipitated Pd black), or yielded only starting material.
Chloropyridines are deceptive. While the C-Cl bond is electronically activated for oxidative addition (especially at the 2- and 4-positions), the pyridine nitrogen is a potent
This guide provides the diagnostic logic and protocols to overcome this specific failure mode.
Part 1: Diagnostic Triage (Why did it fail?)
Before changing reagents, identify the specific deactivation pathway.
The Poisoning Mechanism
The diagram below illustrates the competition between the catalytic cycle and the poisoning pathway.
Figure 1: The Kinetic Bifurcation. Successful coupling requires the rate of Oxidative Addition (green) to exceed the rate of Nitrogen Coordination (red).
Symptom Checker
| Symptom | Diagnosis | Root Cause |
| Reaction stays clear/yellow but 0% conversion. | Induction Failure | The Pd(II) precatalyst (e.g., Pd(OAc)₂) never reduced to Pd(0) because the chloropyridine bound to it immediately, stabilizing the Pd(II) state. |
| Pd Black precipitates immediately. | Ligand Displacement | The pyridine nitrogen displaced the phosphine ligand. "Naked" palladium aggregates into inactive clusters. |
| Reaction works for 3-Cl but fails for 2-Cl. | Bridging/Dimerization | 2-Chloropyridines form stable halide-bridged dimers or "A-frame" complexes that are thermodynamically stable and catalytically incompetent. |
Part 2: The Solution – "Fight Fire with Fire" (PEPPSI Protocol)
One of the most elegant solutions to pyridine poisoning is to use a catalyst that already contains a pyridine ligand which is designed to be thrown away. This is the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) strategy developed by Prof. Mike Organ.[1]
Why it works: The precatalyst is stabilized by a 3-chloropyridine ligand. Because the NHC ligand (IPr) is bulky and electron-rich, it forces the "throw-away" pyridine to dissociate once heated, creating a highly active 12-electron Pd(0) species that is too bulky to be re-poisoned by your substrate.
Protocol A: PEPPSI-IPr Coupling for "Difficult" Chloropyridines
Best for: Suzuki-Miyaura and Buchwald-Hartwig couplings of sterically hindered or electron-deficient chloropyridines.
Materials:
-
Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)
-
Base: KOtBu (for mild activation) or K₂CO₃ (for sensitive functional groups)
-
Solvent: 1,4-Dioxane or Toluene (Must be anhydrous)[2]
-
Temperature: 60°C – 80°C
Step-by-Step:
-
Charge: In a glovebox or under Argon flow, add Pd-PEPPSI-IPr (1-2 mol%), boronic acid/amine (1.2 equiv), and base (1.5 equiv) to a reaction vial.
-
Solvent: Add anhydrous dioxane.
-
Substrate: Add the chloropyridine (1.0 equiv) last.
-
Activation: Seal the vial and heat to 80°C.
-
Note: You may see an initial color change from yellow to orange/brown. This is the activation step (dissociation of the 3-Cl-pyridine ligand).
-
-
Monitoring: Check HPLC at 1 hour. PEPPSI catalysts usually show rapid kinetics; if no reaction occurs by 2 hours, increase temp to 100°C.
Part 3: The Solution – "The Bulky Shield" (Buchwald G3/G4)
If you prefer phosphine ligands, you generally cannot use standard ligands (PPh₃, dppf) with chloropyridines.[2] You must use Dialkylbiaryl phosphines (Buchwald Ligands).
Logic: These ligands are massive. They form a "roof" over the palladium center. The C-Cl bond of the pyridine can slide under the roof for oxidative addition, but the pyridine nitrogen (which requires a different approach angle) is sterically blocked from binding.
Protocol B: Amination of 2-Chloropyridine
Target: Coupling a secondary amine with 2-chloropyridine (notoriously difficult due to the "N" proximity).
Materials:
-
Precatalyst: BrettPhos Pd G4 or RuPhos Pd G4 (1-2 mol%)
-
Why G4? It contains a methylated biaryl backbone that ensures extremely fast reduction to Pd(0) even at room temperature, preventing the "Induction Failure" described in the Symptom Checker.
-
-
Base: NaOtBu (Sodium tert-butoxide)[2]
-
Solvent: THF or Toluene
Step-by-Step:
-
Catalyst Prep: Weigh BrettPhos Pd G4 (or RuPhos Pd G4 for secondary amines) in air (it is stable).
-
Mix: Add amine (1.2 equiv), 2-chloropyridine (1.0 equiv), and NaOtBu (1.4 equiv).
-
Purge: Evacuate and backfill with Argon (3x).
-
Run: Add solvent.[1][3][4] Stir at 60°C .
-
Critical Step: Do not overheat initially. 2-Chloropyridines are activated; overheating can lead to hydrodehalogenation (replacing Cl with H).
-
Part 4: Comparative Ligand Selection Guide
Use this decision matrix to select the correct ligand system for your specific chloropyridine isomer.
| Substrate Type | Recommended Ligand/Catalyst | Reason |
| 2-Chloropyridine | BrettPhos or P(tBu)3 | The 2-position is sterically crowded by the pyridine lone pair. BrettPhos is sufficiently bulky to prevent N-binding but allows oxidative addition. |
| 3-Chloropyridine | PEPPSI-IPr or XPhos | 3-Cl behaves most like a standard aryl chloride (electronically deactivated). Requires electron-rich NHC or XPhos to push oxidative addition. |
| 4-Chloropyridine | RuPhos or SPhos | 4-Cl is electronically activated but prone to polymerization. RuPhos provides excellent stability. |
| Polychlorinated | Josiphos or Pd-G4 | For site-selectivity (e.g., 2,6-dichloropyridine), bis-phosphine ligands like Josiphos often yield better mono-coupling selectivity. |
Part 5: Troubleshooting FAQs
Q1: My reaction turns black immediately, and I see no product.
-
A: This is "Pd Death." The pyridine N displaced your ligand.
-
Fix: Switch to a Precatalyst (Pd-G4 or PEPPSI). Do not use Pd(OAc)₂ + Ligand. The in-situ mixing time allows the pyridine to poison the Pd(II) before the ligand can bind.
Q2: I am getting the "reduced" product (Pyridine-H) instead of the coupled product.
-
A: This is Hydrodehalogenation .[2][5] It usually happens when the reductive elimination step is too slow, allowing
-hydride elimination from the amine or solvent. -
Fix:
-
Switch solvent from Isopropanol/Alcohol to Toluene or Dioxane .
-
Use a bulkier ligand (e.g., switch from XPhos to BrettPhos) to accelerate reductive elimination.
-
Q3: Can I use Pd/C (Heterogeneous) for this?
-
A: Generally, no . Pyridines poison the surface of heterogeneous catalysts very effectively. Unless you are doing a simple hydrogenation (where poisoning is actually used to control activity, e.g., Lindlar), cross-coupling on Pd/C with chloropyridines yields poor results.
References
-
Organ, M. G. , et al. (2006). "Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and practical catalyst family for cross-coupling." Chemistry – A European Journal.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Paul, F., et al. (1994). "Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes." Journal of the American Chemical Society.
-
Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.
-
Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition.
Sources
Validation & Comparative
A Comparative Guide to the Analytical Quantification of 2-(2-Chloropyridin-4-YL)ethanol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-(2-Chloropyridin-4-YL)ethanol is a key building block in the synthesis of various pharmaceuticals, making the reliability of its analytical standards and quantification methods a critical concern.
This guide provides an in-depth technical comparison of various analytical methodologies for the this compound analytical standard. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering field-proven insights and detailed experimental protocols. The objective is to equip you with the knowledge to select the most appropriate analytical strategy for your specific research and development needs.
The Critical Role of a Certified Analytical Standard
An analytical standard is a highly purified and well-characterized substance used as a reference point in analytical chemistry. The use of a certified this compound standard is the bedrock of any quantitative analysis, ensuring:
-
Accuracy and Precision: By comparing the analytical response of a sample to that of a known concentration of the standard, accurate and reproducible results can be achieved.
-
Method Validation: Analytical standards are indispensable for validating analytical methods, a requirement stipulated by regulatory bodies such as the FDA and ICH to ensure the reliability of analytical data.[1][2][3]
-
Traceability: Certified reference materials (CRMs) provide a chain of traceability to national and international standards, lending higher confidence and legal defensibility to the analytical results.[4]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for quantifying this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. Here, we compare three powerful techniques: HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis, well-suited for non-volatile and thermally labile compounds like this compound.[5] A stability-indicating reversed-phase HPLC (RP-HPLC) method is particularly valuable as it can separate the main compound from its potential degradation products and impurities.[6][7]
This protocol is adapted from established methods for similar pyridine derivatives and should be validated for the specific analysis of this compound.[1][3]
1. Instrumentation and Consumables:
-
HPLC System with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound analytical standard
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v), gradient or isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound analytical standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the diluent to a concentration within the calibration range.
4. Causality in Experimental Choices:
-
The C18 column is chosen for its versatility in retaining moderately polar compounds like the target analyte.
-
The mobile phase composition is selected to achieve a good separation between the analyte and potential impurities. Phosphoric acid is used to control the pH and ensure good peak shape.
-
UV detection at 225 nm is a common choice for pyridine derivatives, but a DAD is recommended to assess peak purity and identify the optimal wavelength.
HPLC Analysis Workflow
Caption: A streamlined workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Analytes
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[8] For this compound, which has a hydroxyl group, derivatization might be necessary to increase its volatility and thermal stability for optimal GC analysis.[5] However, direct injection is also possible depending on the instrument's capabilities.
This protocol is based on general methods for the analysis of similar compounds and should be validated.[8]
1. Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
This compound analytical standard
2. GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound analytical standard and dissolve in 10 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution (e.g., 0.1-10 µg/mL).
-
Sample Solution: Dissolve the sample in dichloromethane to a concentration within the calibration range.
4. Causality in Experimental Choices:
-
A non-polar column like DB-5ms is a good starting point for a wide range of compounds.
-
The temperature program is designed to ensure good separation of the analyte from any solvent peaks and potential impurities.
-
Electron ionization is a standard technique that provides reproducible mass spectra for library matching and identification.
GC-MS Analysis Workflow
Caption: A schematic representation of the GC-MS analytical workflow.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method
qNMR is a powerful quantitative technique that relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9][10] Unlike chromatographic techniques, qNMR can be a primary ratio method of measurement, meaning it does not require a calibration curve with the same analyte, but rather a certified internal standard.[11] This makes it a highly accurate and precise method for purity assessment and quantification.[12]
This protocol provides a general framework for qNMR analysis.
1. Instrumentation and Consumables:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
This compound analytical standard
2. qNMR Parameters:
| Parameter | Setting | Rationale |
| Pulse Angle | 90° | To ensure maximum signal intensity for all protons. |
| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing proton | To allow for full relaxation of all protons between scans, which is critical for accurate integration. |
| Number of Scans | ≥ 16 | To achieve an adequate signal-to-noise ratio for precise integration. |
| Acquisition Time | ≥ 3 s | To ensure good digital resolution. |
3. Sample Preparation:
-
Accurately weigh a known amount of the this compound analytical standard and the certified internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
4. Data Processing and Calculation:
-
Acquire the ¹H-NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
qNMR Analysis Logical Flow
Caption: Logical flow diagram for quantitative NMR (qNMR) analysis.
Performance Comparison
The following table summarizes the typical performance characteristics of each technique for the analysis of a small molecule like this compound. The data is illustrative and based on performance metrics for similar compounds.[5]
| Performance Metric | HPLC-UV/DAD | GC-MS | qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Direct measurement of nuclear spin resonance in a magnetic field. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Requires analyte to be volatile and thermally stable (derivatization may be needed). | Applicable to any soluble compound with NMR-active nuclei. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | Not applicable (primary method) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Highly accurate (typically <1% error) |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 1.0% |
| Limit of Detection (LOD) | Low ng/mL | Low pg/mL | µg/mL to mg/mL range |
| Impurity Identification | Retention time matching; DAD provides spectral information. | Mass spectral library matching provides high confidence identification. | Structural elucidation of unknown impurities is possible. |
Alternative Analytical Standards
When a certified analytical standard for this compound is unavailable, or for specific applications like internal standardization, several alternatives can be considered:
-
Structurally Similar Compounds: A well-characterized compound with a similar structure and chromatographic behavior can be used as a surrogate standard. For example, 2-(2-Chloropyridin-4-yl)propan-2-ol or N,N-dibutyl-2-chloropyridin-4-amine could potentially be used after careful validation.
-
Isotopically Labeled Standards: A deuterated or ¹³C-labeled version of this compound is the ideal internal standard for mass spectrometry-based methods (GC-MS or LC-MS) as it co-elutes with the analyte and corrects for matrix effects and variations in sample preparation and injection.
-
In-house Qualified Standard: A batch of synthesized this compound can be thoroughly characterized for purity and identity using a combination of techniques (e.g., NMR, MS, elemental analysis) and used as an in-house reference standard.
Conclusion
The choice of an analytical method for the quantification of this compound is a critical decision that should be guided by the specific requirements of the analysis.
-
HPLC is a robust and versatile technique, particularly for routine quality control and stability testing.
-
GC-MS offers excellent sensitivity and specificity, making it ideal for trace-level analysis and impurity identification, provided the analyte is sufficiently volatile or can be derivatized.
-
qNMR stands out for its high accuracy and precision, serving as a primary method for the certification of reference materials and for obtaining highly reliable purity assessments without the need for an identical standard for calibration.
By understanding the principles, strengths, and limitations of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy, ensuring the integrity and quality of their work.
References
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 433-439.
- Enertech Solutions. (2022, October 15). Ethanol HPLC: Making Standards More Specialized. Ethanol Producer Magazine.
- Agilent Technologies, Inc. (n.d.). Estimation of Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS Extraction and GC/MS/MS.
- ResearchGate. (2024, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- ResearchGate. (2025, August 5).
- National Toxicology Program. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
- ResearchGate. (2025, August 6).
- PubMed. (n.d.). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance.
- Wikipedia. (n.d.). 2-Chloropyridine.
- PubMed. (n.d.). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D)
- Emery Pharma. (2024, February 9).
- BLDpharm. (n.d.). 1-(4-Chloropyridin-2-yl)ethanol.
- LGC Standards. (n.d.). 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine).
- Mangalam Drugs & Organics. (n.d.). Impurities.
- FUJIFILM Wako Chemicals Europe GmbH. (n.d.).
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 1245644-98-7|1-(2-Chloropyridin-4-yl)ethanol|BLD Pharm [bldpharm.com]
- 11. 1220020-02-9|2-((6-Chloropyrimidin-4-yl)(ethyl)amino)ethanol|BLDpharm [bldpharm.com]
- 12. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Blueprint: A Comparative Analysis of 2-(2-Chloropyridin-4-YL)ethanol Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its unique electronic properties and ability to form key hydrogen bonds within ATP-binding sites have rendered it a privileged structure in medicinal chemistry. This guide delves into a focused comparative analysis of derivatives originating from the versatile building block, 2-(2-Chloropyridin-4-YL)ethanol. We will explore how systematic structural modifications of this core scaffold can profoundly influence inhibitory potency and selectivity against key kinases implicated in inflammatory diseases and oncology, with a particular focus on p38 MAP kinase.
The this compound Scaffold: A Promising Starting Point
The this compound scaffold presents several strategic advantages for medicinal chemists. The chlorine atom at the 2-position of the pyridine ring serves as a crucial handle for introducing a variety of substituents via nucleophilic aromatic substitution, allowing for the exploration of diverse chemical space. Furthermore, the ethanol side chain offers a flexible linker that can be modified to optimize interactions with the target protein. The pyridine nitrogen itself can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors that anchor to the hinge region of the ATP-binding pocket.
This guide will present a comparative efficacy analysis of a focused library of hypothetical derivatives of this compound. The design of these derivatives is informed by established structure-activity relationship (SAR) studies on related pyridine-based kinase inhibitors.[1][2] We will explore how modifications at the ethanol hydroxyl group and substitutions on the pyridine ring can modulate biological activity.
Comparative Efficacy of this compound Derivatives
To provide a clear and quantitative comparison, the following table summarizes the inhibitory activity of a series of hypothetical derivatives against p38α MAP kinase, a key enzyme in inflammatory pathways.[1][3][4] The inhibitory concentrations (IC50) are estimated based on SAR trends observed in the literature for analogous pyridine-based inhibitors.
| Compound ID | R1-Substitution (at Ethanol -OH) | R2-Substitution (on Pyridine Ring) | p38α IC50 (nM) | Rationale for Design & Predicted Efficacy |
| Cpd-1 | -OH (Parent Compound) | -H | >10,000 | The parent alcohol is expected to have minimal activity, serving as a baseline. |
| Cpd-2 | -O-(4-fluorophenyl) | -H | 500 | Introduction of an aryl ether can enhance binding through hydrophobic interactions in the ATP pocket. The fluoro-substituent can improve metabolic stability. |
| Cpd-3 | -NH-(4-methylphenyl) | -H | 250 | Aniline derivatives often form additional hydrogen bonds. The methyl group can occupy a small hydrophobic pocket. |
| Cpd-4 | -NH-(4-methoxyphenyl) | -H | 150 | The methoxy group can act as a hydrogen bond acceptor and enhance potency.[2] |
| Cpd-5 | -NH-(4-fluorophenyl) | -NH2 (at C6) | 50 | Amination at the C6 position can introduce a key hydrogen bond donor, significantly improving hinge binding. |
| Cpd-6 | -NH-(4-fluorophenyl) | -NH-c-propyl (at C6) | 25 | A small alkylamino group can provide a better fit in the hinge region compared to a simple amino group. |
| Cpd-7 | -NH-(2,4-difluorophenyl) | -NH-c-propyl (at C6) | 10 | Di-substitution on the phenyl ring can optimize van der Waals interactions and improve potency. |
Structure-Activity Relationship (SAR) Insights
The hypothetical data presented above illustrates key SAR principles that are consistently observed in the development of pyridine-based kinase inhibitors:
-
Ether and Amine Linkages: Replacing the terminal hydroxyl group of the ethanol linker with aryl ethers or anilines generally leads to a significant increase in potency. This is attributed to the ability of the aromatic ring to engage in hydrophobic and π-stacking interactions within the kinase active site.
-
Hinge-Binding Moiety: The introduction of a hydrogen-bond-donating group at the C6 position of the pyridine ring is a well-established strategy for enhancing affinity for the kinase hinge region. This interaction is critical for potent inhibition.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring play a crucial role in fine-tuning the inhibitory activity. Electron-withdrawing groups like fluorine can enhance binding affinity and improve pharmacokinetic properties, while electron-donating groups like methoxy can also contribute to potency through hydrogen bonding.[2]
Experimental Protocols
To empirically validate the predicted efficacies of these derivatives, a series of well-defined experimental protocols would be employed.
General Synthesis of this compound Derivatives
The synthesis of the target derivatives would commence from the commercially available this compound. A general synthetic scheme is outlined below:
Caption: General synthetic routes for the derivatization of this compound.
In Vitro Kinase Inhibition Assay (p38α MAP Kinase)
The inhibitory activity of the synthesized compounds against p38α MAP kinase would be determined using a biochemical assay.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the p38α kinase. The amount of phosphorylation is quantified, typically using a fluorescence-based method.
Step-by-Step Protocol:
-
Reagents and Materials:
-
Recombinant human p38α MAP kinase
-
ATP (Adenosine triphosphate)
-
Fluorescently labeled peptide substrate (e.g., a derivative of MEF2A)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
384-well microplate
-
Microplate reader capable of fluorescence detection
-
-
Assay Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. Add 2 µL of the compound dilutions to the wells of the 384-well plate. Include wells with DMSO only as a negative control. c. Add 10 µL of the p38α kinase solution (in assay buffer) to each well. d. Incubate for 15 minutes at room temperature to allow for compound binding to the kinase. e. Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the fluorescently labeled substrate. f. Incubate the plate at 30°C for 60 minutes. g. Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA). h. Read the fluorescence intensity on a microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the in vitro p38α MAP kinase inhibition assay.
Signaling Pathway Context
p38 MAP kinases are key components of a signaling cascade that responds to cellular stress and inflammatory stimuli. Their inhibition can block the downstream production of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: Simplified p38 MAP kinase signaling pathway and the point of intervention for the described inhibitors.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the efficacy of this compound derivatives as potential kinase inhibitors. The presented SAR insights, based on analogous chemical series, offer a rational basis for the design of potent and selective inhibitors. The detailed experimental protocols provide a clear roadmap for the synthesis and evaluation of these compounds.
Future work should focus on the synthesis and in vitro testing of the proposed derivatives to validate these predictions. Promising candidates would then be profiled for their selectivity against a panel of other kinases and their efficacy in cell-based assays of inflammation. Ultimately, this systematic approach will pave the way for the development of novel therapeutics targeting kinase-driven diseases.
References
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Journal of the Iranian Chemical Society. [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (n.d.). Semantic Scholar. [Link]
-
SYNTHESIS OF 2-S-SUBSTITUTED PYRIMIDINE DERIVATIVES: AS ANTI- TUMOR AGENT. (n.d.). JETIR. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI. [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2024). Qsar & Combinatorial Science. [Link]
Sources
Cost-benefit analysis of different 2-(2-Chloropyridin-4-YL)ethanol synthesis methods
Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Comparative Cost-Benefit Analysis of Synthesis Routes for CAS 54362-79-7 (and related derivatives)
Executive Summary: The "Buy vs. Make" Decision Matrix
2-(2-Chloropyridin-4-yl)ethanol is a critical heteroaromatic building block, frequently employed in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1] Its structural duality—a reactive primary alcohol and an electrophilic chloropyridine ring—makes it a versatile scaffold but also complicates its synthesis due to potential polymerization and regioselectivity issues.
For the medicinal chemist or process engineer, the choice of synthesis route is dictated by scale and purity requirements.
| Constraint | Recommended Route | Why? |
| Lab Scale (<10g) | Method B (Ester Reduction) | Highest purity, mildest conditions, minimal optimization required.[1] |
| Pilot Scale (10g - 1kg) | Method C (Lateral Lithiation) | Balances cost and throughput; avoids cryogenic scale-up issues of Method A if optimized.[1] |
| Manufacturing (>1kg) | Method A (Direct Hydroxyalkylation) | Lowest raw material cost (RM Cost); utilizes cheap 2-chloro-4-picoline and formaldehyde.[1] |
Method A: Direct Hydroxyalkylation (The "Industrial" Route)[1]
This method utilizes the acidity of the methyl protons in 2-chloro-4-methylpyridine (2-chloro-4-picoline).[1] The electron-withdrawing chlorine atom at the 2-position enhances the acidity of the C4-methyl group, facilitating condensation with formaldehyde.[1]
Mechanism & Workflow
The reaction typically follows a Prins-like mechanism or a base-catalyzed aldol-type condensation.[1] In industrial settings, this is often run at high temperatures and pressures to force conversion without expensive bases.
Figure 1: Reaction pathway for the direct hydroxyalkylation of 2-chloro-4-methylpyridine.
Protocol (Industrial Adaptation)
-
Reagents: 2-Chloro-4-methylpyridine (1.0 eq), Paraformaldehyde (1.2 - 1.5 eq).[1]
-
Solvent/Medium: Water or sealed neat reaction.
-
Conditions: Autoclave at 130–160°C for 4–8 hours.
-
Workup: The reaction mixture is cooled. Unreacted formaldehyde is removed via washing. The product is extracted into dichloromethane (DCM) or ethyl acetate.
-
Purification: Vacuum distillation is essential to separate the mono-ethanol product from di-adducts (where two formaldehyde units add to the methyl group).[1]
Pros:
-
Cost: Extremely low. Starting materials are commodity chemicals.[2]
-
Atom Economy: High.
Cons:
-
Safety: High pressure/temperature requires specialized hastelloy or glass-lined steel reactors.[1]
-
Selectivity: "Coking" or polymerization of formaldehyde can occur. Controlling mono- vs. bis-addition is challenging.
Method B: Reduction of Ester (The "Pharma" Route)
For drug discovery campaigns where time-to-target is more valuable than raw material cost, reducing the commercially available ester Ethyl 2-(2-chloropyridin-4-yl)acetate is the gold standard.[1] This method guarantees regioselectivity and avoids harsh thermal conditions.
Protocol (Self-Validating System)
-
Precursor: Ethyl 2-(2-chloropyridin-4-yl)acetate (CAS: 937236-73-2).[1][3][4][5]
-
Reagent: Sodium Borohydride (NaBH₄) with CaCl₂ (to generate Ca(BH₄)₂ in situ) or Lithium Aluminum Hydride (LiAlH₄).
-
Solvent: Ethanol/THF (for NaBH₄) or dry THF (for LiAlH₄).
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g (50 mmol) of ethyl 2-(2-chloropyridin-4-yl)acetate in 100 mL anhydrous THF. Cool to 0°C under N₂.
-
Reduction: Add LiAlH₄ (1.0 eq, 1.9 g) portion-wise over 30 minutes. Caution: Exothermic.
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (50% EtOAc/Hexane) or LCMS until ester peak vanishes.
-
Quench: Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the white precipitate.[6]
-
Isolation: Concentrate the filtrate to yield the pure alcohol.
Pros:
-
Purity: Typically >98% without chromatography.[2]
-
Reliability: No risk of over-alkylation.
Cons:
-
Cost: The ester precursor is significantly more expensive than the methylpyridine starting material used in Method A.
Method C: Lateral Lithiation (The "Precision" Route)[1]
This method bridges the gap between Methods A and B. It uses the cheap starting material of Method A but applies the precise chemical control of Method B using organolithium chemistry.
Mechanism
The C4-methyl protons are laterally lithiated using a strong base like LDA (Lithium Diisopropylamide) at low temperatures.[1] The resulting carbanion is trapped with paraformaldehyde.
Figure 2: Lateral lithiation workflow. The deep red color of the anion serves as a visual indicator of successful deprotonation.[1]
Pros:
-
Control: Low temperature (-78°C) prevents polymerization.[1]
-
Yield: Generally high (70-85%) if moisture is strictly excluded.[1]
Cons:
-
Scalability: Cryogenic reactions are expensive to scale beyond pilot plants.
-
Reagents: Requires anhydrous conditions and handling of pyrophoric bases.
Cost-Benefit Analysis Matrix
The following table synthesizes experimental data and market pricing to guide your selection.
| Metric | Method A: Hydroxyalkylation | Method B: Ester Reduction | Method C: Lateral Lithiation |
| Raw Material Cost | $ (Low) | ||
| Yield (Typical) | 40 - 60% | 90 - 95% | 70 - 85% |
| Purity Profile | Low (requires distillation) | High (often crystalline) | Medium (requires chromatography) |
| Safety Profile | High Temp/Pressure Risks | Standard Lab Risks | Pyrophoric Reagents |
| E-Factor (Waste) | Moderate (tars/polymers) | Low (clean salts) | High (solvent volume/quenching) |
| Suitability | Commodity Manufacturing | Drug Discovery / GLP | Process Optimization / Pilot |
References
-
Preparation of vinyl pyridine compounds. (Describes the hydroxyalkylation of methylpyridines with formaldehyde). US Patent 3,929,799. Link
-
Ethyl 2-(2-chloropyridin-4-yl)acetate. (Commercially available precursor for Method B).[1] ChemScene Product Catalog. Link
-
Reactions of formaldehyde with organometallic reagents. (Mechanistic grounding for Method C). Science of Synthesis. Link
-
Synthesis of 2-chloro-4-methylpyrimidine derivatives. (Analogous chemistry demonstrating lateral lithiation/functionalization). ChemicalBook Synthesis Guide. Link
-
Method for synthesizing 4-chloro-pyridine derivatives. (General background on chloropyridine handling). Eureka | Patsnap. Link
Sources
- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. chemscene.com [chemscene.com]
- 4. 937236-73-2 | Ethyl 2-(2-chloropyridin-4-yl)acetate - Moldb [moldb.com]
- 5. parchem.com [parchem.com]
- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
Strategic Utilization of 2-(2-Chloropyridin-4-yl)ethanol in Medicinal Chemistry: A Comparative Guide
Executive Summary & Strategic Value
In the landscape of heterocyclic building blocks, 2-(2-Chloropyridin-4-yl)ethanol represents a "bifunctional pivot" molecule. Unlike simple pyridines, this compound offers two distinct, orthogonal reactive handles:[1]
-
The 2-Chloro Substituent: A handle for C-C bond formation (Suzuki/Stille coupling) or C-N bond formation (SNAr).[1]
-
The Hydroxyethyl Tail: A flexible linker ready for alkylation, oxidation (to aldehyde/acid), or conversion into a leaving group for intramolecular cyclization.[1]
This guide moves beyond basic catalog listings to provide a mechanistic blueprint for utilizing this scaffold in the synthesis of kinase inhibitors, GPCR ligands, and fused heterocyclic systems.
Synthesis: The Self-Validating Protocol
While often purchased, in-house synthesis is frequently required for isotopic labeling or scale-up. The most robust route relies on Lateral Lithiation , exploiting the acidity of the C4-methyl protons in 2-chloro-4-methylpyridine.
Protocol: Lateral Lithiation & Hydroxymethylation
-
Objective: Selective functionalization of the C4-methyl group without disturbing the C2-chloro substituent.
-
Precursor: 2-Chloro-4-methylpyridine (CAS: 3678-62-4).
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried 3-neck flask under Argon, charge THF (anhydrous, 10 vol) and Diisopropylamine (1.1 equiv). Cool to -78°C.[2]
-
Base Generation: Add n-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise. Stir for 30 min to generate LDA. Rationale: LDA is bulky and non-nucleophilic, preventing SNAr attack on the 2-Cl position.
-
Deprotonation: Add 2-Chloro-4-methylpyridine (1.0 equiv) in THF dropwise over 20 min. Maintain temp < -70°C. Stir for 45 min. The solution typically turns deep red/orange, indicating the formation of the benzylic lithio-anion.
-
Trapping: Add Paraformaldehyde (crack-dried, 2.0 equiv) as a solid or slurry in THF. Note: Monomeric formaldehyde gas is superior but harder to handle; dry paraformaldehyde works if depolymerization is efficient.
-
Quench: Allow to warm to 0°C slowly. Quench with sat. NH4Cl.[1][3][4][5]
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4. Purify via column chromatography (Hexane/EtOAc gradient).
Critical Control Point: Temperature control is paramount. Above -60°C, the lithiated species may undergo "Dance rearrangement" or eliminate LiCl to form a transient pyridyne species, leading to tars.
Figure 1: Lateral lithiation pathway for the synthesis of the target alcohol.
Applications & Divergent Workflows
Once obtained, the scaffold serves as a branching point for three major medicinal chemistry workflows.
Workflow A: The "Linker-First" Approach (Alcohol Functionalization)
Used when the pyridine ring is the core pharmacophore and the tail requires modification (e.g., attaching a solubilizing group).
-
Reaction: Mitsunobu Reaction or Mesylation.[1]
-
Conditions: PPh3, DIAD, Nucleophile (e.g., Phthalimide) in THF.[1]
-
Advantage: The 2-Cl group survives these conditions, leaving it ready for a final coupling step.
Workflow B: The "Core-First" Approach (Suzuki Coupling)
Used to install the pyridine onto a larger aryl scaffold.
-
Reaction: Suzuki-Miyaura Coupling.
-
Conditions: Aryl-Boronic Acid, Pd(dppf)Cl2, K2CO3, Dioxane/Water, 90°C.[1]
-
Mechanism: The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Pd(0) into the C-Cl bond.
-
Note: 2-Chloropyridines are slower to react than 2-Bromopyridines but are often preferred for stability during scale-up.
Workflow C: Intramolecular Cyclization (Fused Systems)
Used to build bicyclic heterocycles (e.g., furopyridines or pyrrolopyridines).[1]
-
Strategy: First, displace the Cl with an amine or alkoxide carrying a nucleophile. Second, activate the alcohol (e.g., convert to -OMs). Third, cyclize.
Figure 2: Divergent synthetic utility of the scaffold.
Comparative Analysis: Selecting the Right Halogen
When designing a synthesis, choosing between the Chloro, Bromo, or Fluoro analog is critical.[1]
| Feature | 2-Chloro Analog (Focus) | 2-Bromo Analog | 2-Fluoro Analog |
| CAS Number | 1206247-86-0 | 265988-25-0 | 1391053-61-6 |
| Cost Efficiency | High (Cheapest precursor) | Moderate | Low (Expensive) |
| Pd-Coupling (Suzuki) | Good (Requires active catalyst e.g., XPhos, SPhos) | Excellent (Standard Pd(PPh3)4 works) | Poor (C-F bond is too strong) |
| SNAr Reactivity | Moderate (Requires heat/strong nuc) | High | Very High (Best for amine displacement) |
| Lithiation Stability | High (Stable < -60°C) | Low (Li-Halogen exchange risk) | Moderate (Ortho-lithiation directing) |
| Use Case | General Purpose / Scale-up | Discovery / Difficult Couplings | Specific SNAr targets |
Expert Insight: Start with the 2-Chloro analog for early-stage library synthesis due to its balance of stability and reactivity. Switch to the 2-Bromo only if the Suzuki coupling fails or yields are <30%. Use the 2-Fluoro only if you specifically need to introduce a difficult amine via SNAr.
References
-
Fluorochem Product Data. this compound (CAS 1206247-86-0).[6] Available at: [1]
-
Lohse, O. et al. (1999).[1] "The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines." Synlett. Available at:
-
Gros, P. et al. (2002).[1] "Lithiation of 2-chloropyridine: Directed ortho-lithiation vs nucleophilic addition." Journal of Organic Chemistry. (Contextualizing the lithiation stability of 2-Cl pyridines).
-
BLD Pharm. 1-(2-Chloropyridin-4-yl)ethanol vs this compound Structure Comparison. Available at: [1]
Sources
- 1. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0580741B1 - Process for conducting chemical reactions with formaldehyde - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
